1,3-Dielaidin
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWQKGUORNASA-XPWSMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317483 | |
| Record name | 1,3-Dielaidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98168-52-6, 25637-84-7 | |
| Record name | 1,3-Dielaidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98168-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dielaidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-Dielaidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dielaidin, a specific 1,3-diglyceride containing two elaidic acid chains, is a molecule of interest in lipid research and various industrial applications. Its synthesis is crucial for enabling detailed studies of its physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow. The methodologies described herein are based on established principles of glyceride synthesis, primarily involving the direct esterification of glycerol with elaidic acid.
Introduction
Diglycerides (DAGs) are esters of glycerol and two fatty acids. The positional isomers, 1,2- and 1,3-diglycerides, exhibit different physical and biological properties. 1,3-Diglycerides, such as this compound, are important as intermediates in the synthesis of structured triglycerides and as components in various lipid-based formulations. The synthesis of structurally pure 1,3-diglycerides requires controlled reaction conditions to favor the esterification at the primary hydroxyl groups of glycerol and to minimize the formation of 1,2-diglycerides and triglycerides. This guide focuses on the chemical synthesis of this compound.
Synthesis Pathway
The most common and direct method for the synthesis of this compound is the acid-catalyzed esterification of glycerol with two equivalents of elaidic acid. This reaction is typically carried out in the presence of a suitable catalyst and under conditions that facilitate the removal of water to drive the equilibrium towards product formation.
Chemical Reaction
The overall chemical reaction for the synthesis of this compound is as follows:
A key aspect of this synthesis is the regioselectivity for the 1 and 3 positions of the glycerol backbone.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
The following protocols are based on general methods for the synthesis of 1,3-diglycerides and can be adapted for the specific synthesis of this compound.[1][2]
Materials and Reagents
-
Glycerol (anhydrous)
-
Elaidic acid (≥99% purity)
-
p-Toluenesulfonic acid (pTSA) or other suitable acid catalyst
-
Anhydrous chloroform or other suitable solvent
-
Sodium acetate
-
Petroleum ether
-
Distilled ethanol
-
n-Hexane
-
Diethyl ether
-
Silica gel (for column chromatography)
Synthesis of this compound
-
Reaction Setup: In a two-necked round-bottomed flask equipped with a Hartman apparatus (or a Dean-Stark trap) and a condenser, combine glycerol and elaidic acid in a 1:2 molar ratio.[1]
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (pTSA) to the reaction mixture.[1]
-
Solvent and Reaction Conditions: Dissolve the reactants in an anhydrous solvent such as chloroform to ensure a homogeneous reaction mixture. The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the formed diglyceride.[1] Heat the mixture to reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a base such as sodium acetate. The organic phase is then washed with water to remove any remaining catalyst and byproducts. The organic solvent is evaporated under reduced pressure.
Purification of this compound
-
Initial Purification by Crystallization: The crude product, which may contain a mixture of 1,3-diglyceride, 1,2-diglyceride, monoglyceride, and unreacted fatty acid, is first purified by crystallization. A suitable solvent system for crystallization is a mixture of petroleum ether and distilled ethanol (e.g., 80:20, v/v). The crude product is dissolved in the solvent mixture and allowed to crystallize at a low temperature (e.g., 6°C) overnight. The precipitate, enriched in the 1,3-diglyceride, is then filtered.
-
Column Chromatography: For higher purity, the product from crystallization is further purified by column chromatography on silica gel.
-
Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent like n-hexane.
-
Elution: The product is eluted using a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of n-hexane and diethyl ether. The fractions are collected and analyzed by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
-
Quantitative Data
The following table summarizes typical quantitative data that can be expected from the synthesis of 1,3-diglycerides, which can be extrapolated for this compound.
| Parameter | Typical Value | Reference |
| Reaction Yield | ||
| - Crude Product | Varies | The initial yield of the crude product can vary significantly depending on the reaction conditions and scale. |
| - Purified Product | ~10-40% | The yield of the purified 1,3-diglyceride is often in the range of 10-40% after purification steps. For example, the acylation of a 1,3-diglyceride to form a triglyceride has been reported with a yield of about 40%. The synthesis of the initial 1,3-distearin had a lower yield of around 12%. |
| Product Purity | ||
| - After Crystallization | >90% | Crystallization can significantly enrich the 1,3-isomer. |
| - After Column Chromatography | >99% | Column chromatography is effective in achieving high purity, often exceeding 99%, as determined by techniques like Gas-Liquid Chromatography (GLC). |
| Reactant Ratios | ||
| - Glycerol:Elaidic Acid | 1:2 | A 1:2 molar ratio of glycerol to fatty acid is typically used for the synthesis of 1,3-diglycerides. |
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Thin-Layer Chromatography (TLC): For monitoring the reaction and assessing the purity of fractions during chromatography.
-
Gas-Liquid Chromatography (GLC): To determine the purity of the final product and quantify the fatty acid composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the ester linkages on the glycerol backbone.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, hydroxyl).
-
Differential Scanning Calorimetry (DSC): To determine melting and transition points.
-
X-ray Diffraction (XRD): For crystallographic measurements.
Conclusion
The synthesis of this compound can be successfully achieved through the direct esterification of glycerol with elaidic acid. Careful control of reaction conditions, particularly maintaining an anhydrous environment, is crucial for maximizing the yield of the desired 1,3-isomer. While the initial reaction product is a mixture, a combination of crystallization and column chromatography provides an effective means of purification, leading to a final product of high purity suitable for research and development purposes. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and characterization of this compound.
References
The Obscure Presence of 1,3-Dielaidin in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dielaidin, a specific diacylglycerol molecule containing two elaidic acid residues, represents a minute yet potentially significant component of the human diet. Its origins are tied to the consumption of ruminant fats and industrially hydrogenated vegetable oils. This technical guide delves into the natural sources and occurrence of this compound, providing a comprehensive overview of the current scientific understanding. While direct quantification of this specific molecule is scarce in existing literature, this document synthesizes available data on elaidic acid distribution within triacylglycerol and diacylglycerol structures to infer its likely presence and concentration. Detailed experimental protocols for the analysis of trans fatty acids and their positional isomers in glycerides are provided, alongside visual representations of molecular structures and analytical workflows to aid researchers in this niche area of lipidomics.
Introduction
Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and cellular signaling. The specific fatty acid composition and their stereospecific positioning on the glycerol backbone dictate the physicochemical properties and biological functions of these molecules. This compound is a diacylglycerol characterized by the presence of elaidic acid at the sn-1 and sn-3 positions of the glycerol molecule. Elaidic acid (trans-9-octadecenoic acid) is the principal trans fatty acid isomer formed during the industrial hydrogenation of vegetable oils and is also found in small quantities in the fat of ruminant animals.
The health implications of trans fatty acids, particularly those of industrial origin, have been a subject of intense research and public health concern. While much of the focus has been on the total trans fat content of foods, the specific molecular species, such as this compound, remain largely unquantified. Understanding the natural sources and occurrence of such specific molecules is paramount for researchers investigating the nuanced roles of different dietary lipids in health and disease.
Natural Sources and Occurrence of this compound
Ruminant Fats (Meat and Dairy Products)
Trans fatty acids are naturally produced in the rumen of animals like cows, sheep, and goats through the biohydrogenation of unsaturated fatty acids from their diet. This process results in a variety of trans fatty acid isomers, including elaidic acid, although vaccenic acid is typically the most abundant. These trans fatty acids are subsequently incorporated into the animal's milk and body fat.
While the concentration of total trans fats in ruminant products is relatively low, the positional distribution of these fatty acids on the glycerol backbone of triacylglycerols (TAGs) and diacylglycerols (DAGs) is a critical factor in determining the potential presence of this compound. The distribution of fatty acids in milk fat TAGs is known to be non-random.
Hydrogenated Vegetable Oils
The primary source of elaidic acid in the human diet has historically been partially hydrogenated vegetable oils. The industrial process of hydrogenation, designed to increase the melting point and oxidative stability of vegetable oils, leads to the formation of a significant amount of trans fatty acids, with elaidic acid being a major component.
These hydrogenated fats have been widely used in the manufacturing of margarine, shortening, and a vast array of processed foods. The random nature of the chemical interesterification during hydrogenation could theoretically lead to the formation of various TAG and DAG isomers, including this compound.
Quantitative Data on Elaidic Acid in Food Sources
While direct quantification of this compound is lacking, the following table summarizes the typical content of elaidic acid in various food sources. This data provides a foundational understanding of the potential for this compound formation.
| Food Source | Typical Elaidic Acid Content (% of total fatty acids) | Reference |
| Ruminant Fats | ||
| Milk Fat (Bovine) | 0.5 - 2.0 | [1] |
| Beef Fat | 1.0 - 3.0 | [1] |
| Lamb Fat | 2.0 - 4.0 | [1] |
| Hydrogenated Vegetable Oils | ||
| Partially Hydrogenated Soybean Oil | 10 - 30 | [2] |
| Partially Hydrogenated Canola Oil | 5 - 20 | [2] |
| Stick Margarine (older formulations) | 15 - 35 | |
| Shortening (older formulations) | 20 - 40 |
Note: The elaidic acid content in hydrogenated vegetable oils can vary significantly depending on the degree of hydrogenation and the starting oil. Regulatory changes in many countries have led to a drastic reduction or elimination of partially hydrogenated oils in the food supply.
Experimental Protocols
The analysis of specific diacylglycerol isomers like this compound requires sophisticated analytical techniques. Below are detailed methodologies for key experiments cited in the literature for the analysis of trans fatty acids and their positional isomers in glycerides.
Extraction of Lipids
Objective: To extract total lipids from a food matrix.
Methodology (Folch Extraction):
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.
-
Filter the homogenate to remove solid residues.
-
Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.
-
Separate the phases by centrifugation.
-
Collect the lower chloroform phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Store the lipid extract at -20°C until further analysis.
Analysis of Fatty Acid Composition (including trans isomers)
Objective: To quantify the total elaidic acid content.
Methodology (Gas Chromatography of Fatty Acid Methyl Esters - FAMEs):
-
Transesterification: Convert the extracted lipids to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.
-
Gas Chromatography (GC):
-
Column: Use a highly polar capillary column (e.g., SP-2560, CP-Sil 88) of sufficient length (e.g., 100 m) to achieve good separation of fatty acid isomers.
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
Detection: Flame Ionization Detector (FID).
-
-
Identification and Quantification: Identify FAME peaks by comparing their retention times with those of known standards. Quantify the amount of each fatty acid by comparing its peak area to the peak area of an internal standard.
Stereospecific Analysis of Diacylglycerols
Objective: To separate and quantify 1,3-diacylglycerol isomers.
Methodology (High-Performance Liquid Chromatography - HPLC):
-
Derivatization (Optional but recommended for improved sensitivity and resolution): Derivatize the diacylglycerol fraction with a chromophoric or fluorophoric group.
-
HPLC Separation:
-
Column: A chiral stationary phase (CSP) column is required to separate the sn-1,2(2,3) and sn-1,3 isomers. Alternatively, a normal-phase column can be used to separate 1,2- and 1,3-diacylglycerols as a class.
-
Mobile Phase: A non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like isopropanol) is typically used for normal-phase separation.
-
Detection: An Evaporative Light Scattering Detector (ELSD) or a UV/fluorescence detector (if derivatized) is used.
-
-
Quantification: Quantify the different diacylglycerol isomers by comparing their peak areas to those of known standards.
Visualization of Structures and Workflows
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Analytical Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Conclusion and Future Directions
The natural occurrence of this compound is intrinsically linked to the presence of elaidic acid in the food supply, primarily from ruminant fats and, historically, from industrially hydrogenated vegetable oils. While direct quantitative evidence for this compound is currently lacking, the established presence of elaidic acid in these sources suggests its formation is plausible. The non-random distribution of fatty acids on the glycerol backbone in natural fats further complicates simple estimations of its concentration.
For researchers in lipidomics and drug development, the potential biological activities of specific diacylglycerol isomers like this compound warrant further investigation. Future research should focus on the application of advanced stereospecific analytical techniques to directly quantify this compound in a variety of food matrices. Such data would be invaluable for understanding its dietary intake and for elucidating its potential metabolic and signaling roles, distinguishing them from the broader effects of total trans fatty acid consumption. The detailed experimental protocols and analytical workflows provided in this guide offer a solid foundation for undertaking such research endeavors.
References
1,3-Dielaidin (CAS 98168-52-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3-Dielaidin, with CAS number 98168-52-6, is a diacylglycerol (DAG) that contains two elaidic acid molecules esterified to the sn-1 and sn-3 positions of a glycerol backbone.[1] Elaidic acid is the trans-isomer of oleic acid. As a specific diacylglycerol, this compound is a lipid molecule that can play a role in various cellular processes. This technical guide provides a summary of its known properties, a general methodology for its synthesis based on established protocols for similar 1,3-diacylglycerols, and an overview of the canonical signaling pathway in which diacylglycerols are involved.
Physicochemical and Spectral Data
The following tables summarize the key quantitative data for this compound, compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C39H72O5 | [1][2][3] |
| Molecular Weight | 620.99 g/mol | |
| Appearance | White solid | |
| Melting Point | 55 °C | |
| Boiling Point | 678.3 °C at 760 mmHg | |
| Density | 0.934 g/cm³ | |
| Flash Point | 189.2 °C | |
| Refractive Index | 1.477 | |
| Vapor Pressure | 2.58E-21 mmHg at 25°C | |
| Purity | >99% |
| Storage | -20°C or Freezer | |
Experimental Protocols
General Protocol for the Enzymatic Synthesis of this compound
This protocol is based on the direct esterification of glycerol with a fatty acid in a solvent-free system, catalyzed by a lipase.
Materials and Reagents:
-
Glycerol (≥99% purity)
-
Elaidic acid (≥99% purity)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
Analytical or chromatographic grade solvents for analysis (e.g., n-hexane, isopropanol, acetic acid)
-
Potassium hydroxide (KOH) for titration
-
High-performance liquid chromatography (HPLC) system with a normal-phase silica column and a refractive index detector.
Procedure:
-
Reaction Setup: In a pear-shaped flask, combine glycerol and elaidic acid in a 1:2 molar ratio (e.g., 10 mmol glycerol and 20 mmol elaidic acid).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of lipase is typically around 5% by weight of the total reactants.
-
Reaction Conditions: The reaction is incubated in a water bath to maintain a constant temperature. For fatty acids with higher melting points, a temperature that maintains the reactants in a liquid state is necessary. A vacuum (e.g., 4 mmHg) is applied to the system to remove the water produced during the esterification, which drives the reaction towards product formation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing small aliquots of the reaction mixture at different time intervals. The conversion of the fatty acid can be determined by titrating the free fatty acid content with a standardized KOH solution.
-
Product Analysis: The composition of the reaction mixture (monoglycerides, diglycerides, triglycerides, and free fatty acids) is analyzed by NP-HPLC.
-
Purification: Upon completion of the reaction, the enzyme is removed by filtration. The unreacted fatty acids and any formed monoglycerides and triglycerides can be separated from the desired this compound using techniques such as molecular distillation or column chromatography.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, its structural class, diacylglycerols (DAGs), are well-established second messengers in cellular signaling.
Diacylglycerol (DAG) Signaling Pathway
DAG is a critical component of a signaling cascade that is initiated by the activation of phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger the release of calcium from the endoplasmic reticulum, DAG remains in the plasma membrane.
In the membrane, DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses such as cell growth, differentiation, and apoptosis. The levels of DAG are tightly regulated by diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another signaling lipid.
The following diagram illustrates the general workflow for the synthesis and purification of a 1,3-diacylglycerol like this compound.
The signaling pathway involving diacylglycerol is a fundamental mechanism in cell biology.
Conclusion
This compound is a specific trans-fatty acid-containing diacylglycerol. While detailed biological studies on this particular molecule are sparse, its physicochemical properties are documented, and its synthesis can be achieved through established enzymatic methods for 1,3-diacylglycerols. Its role in cellular signaling can be inferred from the well-characterized functions of diacylglycerols as second messengers in the protein kinase C pathway. Further research is warranted to elucidate the specific biological effects of this compound, particularly in the context of trans-fatty acid metabolism and its potential impact on cellular signaling events.
References
1,3-Dielaidin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dielaidin is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions. As a member of the diacylglycerol family, it is implicated in a variety of cellular metabolic and signaling processes. This technical guide provides a detailed overview of the core physicochemical properties of this compound, alongside representative experimental protocols for the synthesis and analysis of 1,3-diacylglycerols. Furthermore, it elucidates the significant role of diacylglycerols in cellular signaling, with a focus on the protein kinase C (PKC) pathway. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of lipids in biological systems and drug development.
Physicochemical Properties
This compound is a diacylglycerol containing two trans-isomers of oleic acid, known as elaidic acid. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C39H72O5 | [1][2] |
| Molecular Weight | 620.99 g/mol | [1] |
| Alternate Molecular Weight | 621.0 g/mol | [2] |
| IUPAC Name | [2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate | [2] |
| Synonyms | 1,3-Di-9(E)-octadecenoin | |
| Physical State | White solid | |
| Purity | Typically ≥98% |
Representative Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections detail generalized, yet widely accepted, methodologies for the synthesis and analysis of 1,3-diacylglycerols. These protocols can be adapted for the specific study of this compound.
Enzymatic Synthesis of 1,3-Diacylglycerols
The enzymatic synthesis of 1,3-diacylglycerols is a preferred method due to its high specificity and mild reaction conditions, which minimize the formation of byproducts. A common approach is the direct esterification of glycerol with fatty acids using a 1,3-specific lipase.
Materials:
-
Glycerol
-
Elaidic Acid
-
Immobilized 1,3-specific lipase (e.g., Lipozyme TL IM)
-
Molecular sieves (to remove water)
-
Solvent (e.g., hexane, optional for solvent-based systems)
-
Reaction vessel with temperature and vacuum control
Procedure:
-
Reactant Preparation: A precise molar ratio of glycerol to elaidic acid is prepared. A common ratio for favoring diacylglycerol formation is 1:2.
-
Enzyme Addition: The immobilized lipase is added to the reactant mixture. The enzyme loading is typically between 5-10% of the total substrate weight.
-
Reaction Conditions: The reaction is conducted at a controlled temperature, generally between 50-70°C, under vacuum to remove the water produced during esterification, which drives the reaction towards product formation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the composition of the mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Enzyme Removal: Upon completion, the immobilized enzyme is removed by filtration.
-
Purification: The product mixture is then purified to isolate the 1,3-diacylglycerol. This can be achieved through molecular distillation to remove unreacted fatty acids and monoacylglycerols, followed by crystallization or column chromatography to separate 1,3-diacylglycerols from 1,2(2,3)-diacylglycerols and triacylglycerols.
Analytical Characterization of 1,3-Diacylglycerols
Accurate analysis of the synthesized diacylglycerols is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
2.2.1. HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is commonly used for the separation and quantification of diacylglycerol isomers.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
C18 reversed-phase column
Mobile Phase and Gradient:
-
A common mobile phase is a gradient of acetonitrile and acetone.
-
The gradient program is optimized to achieve separation of 1,3- and 1,2(2,3)-diacylglycerol isomers. Typically, 1,3-diacylglycerols elute earlier than their 1,2- counterparts with the same equivalent carbon number.
Sample Preparation:
-
The sample is dissolved in a suitable organic solvent like hexane or isopropanol.
-
The solution is filtered through a 0.45 µm filter before injection.
2.2.2. GC-MS Analysis
GC-MS is used to determine the fatty acid composition of the diacylglycerols after derivatization.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis
Sample Preparation (Derivatization):
-
The diacylglycerol sample is transesterified to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol.
-
The FAMEs are extracted with a non-polar solvent like hexane.
-
The organic layer is washed, dried, and concentrated before injection into the GC-MS.
GC-MS Conditions:
-
The oven temperature is programmed with a gradient to separate the different FAMEs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation patterns are used to identify the fatty acids.
Biological Significance and Signaling Pathways
Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).
The Diacylglycerol-Protein Kinase C (PKC) Signaling Pathway
The activation of PKC by DAG is a pivotal event in the transduction of signals from the cell surface to the cell interior, regulating processes such as cell growth, differentiation, and apoptosis.
Pathway Description:
-
Signal Reception: An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) on the cell surface.
-
Phospholipase C Activation: This binding activates phospholipase C (PLC).
-
PIP2 Hydrolysis: Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.
-
PKC Translocation and Activation: The increase in intracellular Ca2+ concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane.
-
DAG-Mediated PKC Activation: At the membrane, DAG binds to the C1 domain of PKC, leading to its full activation.
-
Downstream Signaling: Activated PKC then phosphorylates a wide range of target proteins on serine and threonine residues, modulating their activity and leading to various cellular responses.
Logical Workflow for Studying DAG-PKC Signaling:
References
1,3-Dielaidin: A Metabolic Intermediate Devoid of Direct Cellular Signaling Functions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diacylglycerols (DAGs) are pivotal lipid molecules in cellular physiology, acting as both metabolic intermediates and crucial second messengers in signal transduction pathways. However, the biological functions of DAGs are critically dependent on their isomeric form. This technical guide delineates the current scientific understanding of 1,3-diacylglycerols, with a specific focus on 1,3-Dielaidin. Extensive research confirms that the sn-1,2-diacylglycerol (1,2-DAG) isomer is the biologically active signaling molecule, primarily through its role in activating the Protein Kinase C (PKC) family of enzymes. In stark contrast, 1,3-diacylglycerol (1,3-DAG), including this compound, functions as a metabolic intermediate in the biosynthesis and catabolism of triacylglycerols (TAGs) and is not recognized as a direct participant in cellular signaling cascades. The presence of elaidic acid, a trans fatty acid, in the this compound molecule introduces considerations regarding the cellular effects of trans fats, such as alterations in membrane fluidity and potential contributions to inflammatory responses. This document provides a comprehensive overview of the metabolic fate of 1,3-DAGs, contrasts it with the signaling pathways of 1,2-DAGs, and discusses the implications of its trans fatty acid component.
Introduction: The Isomeric Dichotomy of Diacylglycerol Function
Diacylglycerols are structurally simple lipids composed of a glycerol backbone esterified to two fatty acid chains. Their cellular roles, however, are profoundly dictated by the stereochemistry of the fatty acid attachments. The two primary positional isomers are sn-1,2-diacylglycerol and sn-1,3-diacylglycerol. While both are integral to lipid metabolism, their involvement in cellular signaling is distinctly different.
The scientific literature overwhelmingly supports the paradigm that 1,2-DAG is a potent second messenger that activates a variety of intracellular signaling pathways, most notably the PKC pathway.[1][2] This activation regulates a plethora of cellular processes, including proliferation, differentiation, and apoptosis.[1] Conversely, 1,3-DAG is primarily an intermediate in metabolic pathways and does not share the signaling capabilities of its 1,2-isomer.[1][2]
The Metabolic Role of this compound
This compound, as a 1,3-diacylglycerol, is a key player in lipid metabolism. Its primary functions are within the pathways of triacylglycerol synthesis and breakdown.
-
Triacylglycerol (TAG) Synthesis: 1,3-DAG is an intermediate in the de novo synthesis of TAGs, the primary form of energy storage in cells.
-
Lipolysis: During the breakdown of TAGs (lipolysis), 1,3-DAG can be formed as an intermediate.
The metabolic fate of 1,3-DAG is intricately linked to the broader network of lipid homeostasis within the cell.
Contrasting Metabolic Fates of 1,2-DAG and 1,3-DAG
The table below summarizes the key differences in the primary roles and metabolic fates of 1,2-DAG and 1,3-DAG.
| Feature | sn-1,2-Diacylglycerol (1,2-DAG) | sn-1,3-Diacylglycerol (1,3-DAG) |
| Primary Cellular Role | Second messenger in signal transduction | Metabolic intermediate |
| Key Interacting Proteins | Protein Kinase C (PKC) isoforms, RasGRPs, etc. | Diacylglycerol acyltransferase (DGAT), lipases |
| Primary Metabolic Fate | Phosphorylation to phosphatidic acid (PA) by DGK, or acylation to TAG | Acylation to triacylglycerol (TAG) by DGAT, or hydrolysis to monoacylglycerol and fatty acids |
| Cellular Location of Activity | Primarily at the plasma membrane and other cellular membranes | Endoplasmic reticulum, lipid droplets |
The Absence of a Direct Signaling Role for this compound
A defining feature of this compound and other 1,3-DAGs is their inability to activate Protein Kinase C. The C1 domain of PKC, which is responsible for DAG binding and subsequent enzyme activation, exhibits a strict stereospecificity for the 1,2-isomer. This structural constraint precludes 1,3-DAG from functioning as a second messenger in the canonical PKC signaling pathway.
The diagram below illustrates the established signaling pathway initiated by 1,2-DAG, highlighting the absence of a role for 1,3-DAG.
The following diagram illustrates the metabolic pathway involving 1,3-DAG.
Influence of the Elaidic Acid Component
This compound is characterized by the presence of two elaidic acid molecules. Elaidic acid is the principal trans fatty acid found in partially hydrogenated vegetable oils. The incorporation of trans fatty acids into cellular lipids can have several consequences:
-
Alteration of Membrane Fluidity: Trans fatty acids have a more linear structure compared to their cis-isomers, which can lead to a decrease in membrane fluidity. This can, in turn, affect the function of membrane-bound proteins and receptors.
-
Induction of Inflammatory Responses: Some studies suggest that trans fatty acids can promote inflammatory signaling pathways, although the precise mechanisms are still under investigation.
It is important to note that these effects are generally attributed to the fatty acid component itself, rather than a specific signaling function of the this compound molecule.
Experimental Methodologies
The distinction between the roles of 1,2-DAG and 1,3-DAG has been established through a variety of experimental approaches.
Protein Kinase C Activity Assays
Objective: To determine the ability of different DAG isomers to activate PKC.
Protocol:
-
Preparation of PKC: Purified recombinant PKC isoforms are used.
-
Lipid Vesicle Preparation: Small unilamellar vesicles are prepared containing phosphatidylserine (a cofactor for PKC activation) and the DAG isomer of interest (e.g., 1,2-dioleoyl-sn-glycerol vs. 1,3-dioleoyl-sn-glycerol).
-
Kinase Reaction: The kinase reaction is initiated by adding ATP and a PKC-specific peptide substrate to the mixture of PKC and lipid vesicles.
-
Detection of Phosphorylation: The phosphorylation of the substrate is quantified, typically using radio-labeled ATP ([γ-³²P]ATP) and subsequent autoradiography or by using fluorescence-based assays.
-
Data Analysis: The level of substrate phosphorylation is compared between conditions with 1,2-DAG, 1,3-DAG, and a no-DAG control to determine the extent of PKC activation.
Cellular Lipid Metabolism Analysis
Objective: To trace the metabolic fate of 1,3-DAG in cells.
Protocol:
-
Cell Culture: A suitable cell line is cultured to the desired confluency.
-
Labeling: Cells are incubated with a labeled form of 1,3-DAG (e.g., containing a radiolabeled or fluorescently tagged fatty acid).
-
Lipid Extraction: After the incubation period, total lipids are extracted from the cells using a method such as the Bligh-Dyer or Folch extraction.
-
Lipid Separation: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The labeled lipid species (e.g., TAG, 1,3-DAG, MAG, free fatty acids) are identified and quantified using appropriate detection methods (e.g., autoradiography, fluorescence detection, or mass spectrometry).
-
Data Analysis: The distribution of the label among the different lipid classes reveals the metabolic conversion of the initial 1,3-DAG.
The workflow for such an experiment is depicted below.
Conclusion and Future Directions
For researchers and professionals in drug development, this distinction is critical. Targeting cellular processes with DAG analogues requires a precise understanding of their isomeric structure and resulting biological activity. While 1,2-DAG analogues may be valuable tools for modulating PKC-dependent pathways, 1,3-DAG analogues are unlikely to exert similar effects. Future research may further elucidate the subtle influences of different fatty acid compositions in 1,3-DAGs on the efficiency of TAG metabolism and the potential indirect effects on cellular homeostasis, particularly in the context of metabolic diseases. However, based on current knowledge, the direct modulation of cellular signaling is not a function of this compound.
References
The Role of 1,3-Dielaidin in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental research on the metabolic fate and specific signaling roles of 1,3-Dielaidin is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential metabolic roles based on the well-established biochemistry of its constituent components: a 1,3-diacylglycerol backbone and elaidic acid, a trans-fatty acid.
Introduction to this compound
This compound is a diacylglycerol (DAG) consisting of a glycerol backbone esterified with two molecules of elaidic acid at the sn-1 and sn-3 positions.[1] Elaidic acid is the principal trans-fatty acid found in partially hydrogenated vegetable oils.[2][3] The presence of trans-fatty acids in lipids like this compound is of significant interest to researchers due to their association with adverse health effects, including cardiovascular disease.[4] Understanding the metabolic pathways of such molecules is crucial for elucidating the mechanisms behind their physiological effects.
Diacylglycerols, in general, are key intermediates in lipid metabolism and are involved in a multitude of cellular processes, including energy storage, membrane synthesis, and signal transduction.[5] They can exist in different stereoisomeric forms, with the sn-1,2 and sn-1,3 isomers having potentially distinct metabolic fates and signaling functions.
General Metabolic Pathways of 1,3-Diacylglycerols
1,3-diacylglycerols (1,3-DAGs) are primarily involved in two major metabolic routes: the synthesis of triacylglycerols (TAGs) for energy storage and their role as signaling molecules.
Triacylglycerol Synthesis
Dietary fats are primarily composed of triacylglycerols, which are hydrolyzed in the gastrointestinal tract to monoacylglycerols, diacylglycerols, and free fatty acids before absorption by enterocytes. Within these intestinal cells, TAGs are resynthesized. 1,3-DAGs can be utilized in TAG synthesis, primarily through the phosphatidic acid pathway.
The digestion and absorption of 1,3-DAGs can differ from that of 1,2-DAGs. Gastric lipase shows higher activity on 1,3-sn-DAG compared to TAG and 1,2(2,3)-sn-DAG. The lipolysis of 1,3-sn-DAG yields glycerol and free fatty acids, which can then enter the glycerol-3-phosphate (G3P) pathway for TAG resynthesis in enterocytes. This is in contrast to the 2-monoacylglycerol (2-MAG) pathway, which is the primary route for TAG synthesis from the digestion of dietary triglycerides. Some studies suggest that the slower reacylation of DAGs compared to TAGs in the small intestine may contribute to reduced postprandial hyperlipidemia.
Figure 1. Hypothetical pathway for the digestion and subsequent triacylglycerol synthesis from this compound in an enterocyte.
Diacylglycerol Signaling
Diacylglycerols are crucial second messengers in various signaling cascades. They are produced at the cell membrane following the hydrolysis of phospholipids by phospholipase C (PLC) in response to extracellular stimuli. The primary effector of DAG signaling is Protein Kinase C (PKC). DAG binds to the C1 domain of PKC, recruiting it to the cell membrane and activating it. Activated PKC then phosphorylates a wide range of downstream target proteins, influencing cellular processes such as proliferation, differentiation, and apoptosis.
Imbalances in DAG metabolism, regulated by enzymes like DAG kinases (DGKs), can lead to dysregulation of these signaling pathways and have been implicated in diseases such as cancer. Activation of certain PKC isoforms by DAG has also been linked to the development of insulin resistance.
Figure 2. A generalized diacylglycerol signaling pathway. This compound, as a DAG, could potentially activate this cascade.
Metabolic Fate and Effects of Elaidic Acid
Since this compound is composed of elaidic acid, its metabolic effects will be significantly influenced by the properties of this trans-fatty acid.
General Metabolism of Trans-Fatty Acids
Trans-fatty acids like elaidic acid can enter the same metabolic pathways as other fatty acids, including beta-oxidation for energy production, elongation, and desaturation. However, their different stereochemistry can alter the efficiency and products of these pathways.
Impact on Lipid Metabolism
The consumption of industrial trans-fatty acids, with elaidic acid being a major component, is associated with an adverse blood lipid profile, including increased LDL-cholesterol and decreased HDL-cholesterol. Studies using the HepG2 cell line, a model for human liver cells, have shown that elaidic acid upregulates proteins involved in cholesterol synthesis and esterification. This suggests that elaidic acid can directly influence hepatic cholesterol metabolism, contributing to the observed changes in plasma cholesterol levels. Furthermore, elaidic acid promotes the storage of fat in the liver.
Inflammatory and Cellular Stress Responses
Elaidic acid has been shown to induce inflammatory responses in macrophages, key cells in the development of atherosclerosis. It can upregulate the expression of inflammatory cytokines like interleukin-1 beta. Additionally, industrial trans-fatty acids can promote endoplasmic reticulum (ER) stress and oxidative stress, although to a lesser extent than saturated fatty acids.
Experimental Protocols for Studying Diacylglycerol and Fatty Acid Metabolism
While specific protocols for this compound are not available, the following are standard methodologies used to investigate the metabolic effects of lipids like diacylglycerols and trans-fatty acids.
Cell Culture Models
-
Cell Lines: HepG2 (human hepatoma) cells are widely used to model hepatic lipid metabolism. 3T3-L1 (mouse preadipocyte) cells are a common model for studying adipocyte differentiation and lipid storage.
-
Treatment: Cells are typically incubated with the lipid of interest (e.g., elaidic acid) complexed with bovine serum albumin (BSA) to facilitate its solubility in culture media.
-
Analysis: Following treatment, cells can be harvested for lipidomic, transcriptomic, and proteomic analyses.
Lipidomics
-
Lipid Extraction: Total lipids are extracted from cells or tissues using methods like the Bligh-Dyer or Folch extraction.
-
Analysis: Extracted lipids are then analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to determine fatty acid composition, or liquid chromatography-mass spectrometry (LC-MS) for a more comprehensive analysis of different lipid species (e.g., DAGs, TAGs, phospholipids).
Transcriptomics and Proteomics
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be used to measure changes in the mRNA levels of genes involved in lipid metabolism and signaling pathways.
-
Protein Expression Analysis: Western blotting can be used to quantify the levels of specific proteins. For a broader view, proteomic approaches using mass spectrometry can identify and quantify a large number of proteins.
In Vivo Studies
-
Animal Models: Rodent models are often used to study the in vivo effects of dietary lipids. Animals are fed diets supplemented with the lipid of interest, and various physiological parameters are monitored.
-
Metabolic Studies: Techniques such as isotopic tracing can be employed to follow the metabolic fate of labeled lipids in vivo.
Figure 3. A general experimental workflow for investigating the metabolic effects of a lipid like this compound.
Quantitative Data Summary
Due to the lack of specific experimental studies on this compound, a quantitative data table for this molecule cannot be provided. Research in this area would need to be conducted to generate such data.
Conclusion and Future Directions
While direct evidence is scarce, the metabolic roles of this compound can be inferred from the established pathways of 1,3-diacylglycerols and elaidic acid. It is likely to be a substrate for triacylglycerol synthesis and may also participate in cellular signaling, primarily through the activation of PKC. The elaidic acid components are expected to influence lipid metabolism, particularly cholesterol homeostasis, and may contribute to pro-inflammatory responses.
Future research should focus on directly investigating the metabolic fate of this compound using in vitro and in vivo models. Key questions to address include:
-
The specific enzymes that metabolize this compound and their kinetics.
-
The efficiency of its incorporation into different lipid classes.
-
Its specific effects on signaling pathways compared to other diacylglycerol isomers.
-
Its contribution to the pathophysiology of metabolic diseases.
A deeper understanding of the metabolic pathways of specific trans-fatty acid-containing lipids like this compound is essential for developing targeted strategies to mitigate their adverse health effects.
References
- 1. This compound | C39H72O5 | CID 5316908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Elaidic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 3. Human Metabolome Database: Showing metabocard for Elaidic acid (HMDB0000573) [hmdb.ca]
- 4. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1,3-Dielaidin in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 1,3-Dielaidin, a diacylglycerol of significant interest in various research and development applications, including its role as a lipid bilayer component and in the formulation of drug delivery systems. Understanding the solubility of this compound in organic solvents is critical for its effective handling, formulation, and application in both in vitro and in vivo studies. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and illustrates key related biological and experimental workflows.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information for "Dielaidin" (which may include the 1,3-isomer) and the general principles of lipid solubility, the following table summarizes the known data and provides qualitative solubility information. Lipids like this compound, which are non-polar, are generally soluble in non-polar or weakly polar organic solvents and insoluble in polar solvents.
| Solvent | Chemical Class | Polarity | Quantitative Solubility (mg/mL) | Qualitative Solubility |
| Dimethylformamide (DMF) | Amide | Polar aprotic | ~10 | Soluble |
| Ethanol | Alcohol | Polar protic | ~10 | Soluble |
| Ethanol:PBS (pH 7.2) (1:1) | Mixed | - | ~0.5 | Sparingly soluble |
| Hexane | Alkane | Non-polar | Data not available | Expected to be soluble |
| Chloroform | Halogenated alkane | Weakly polar | Data not available | Expected to be soluble |
| Acetone | Ketone | Polar aprotic | Data not available | Expected to be soluble |
| Methanol | Alcohol | Polar protic | Data not available | Likely soluble |
| Water | - | Highly polar | Data not available | Insoluble |
Note: The quantitative data for DMF and Ethanol is for "Dielaidin" and should be considered as an approximation for this compound. Further experimental verification is recommended.
Experimental Protocols for Solubility Determination
The determination of lipid solubility is a fundamental step in their characterization. The following are detailed methodologies for key experiments cited in the literature for determining the solubility of lipids like this compound.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a classical and widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[1][2][3][4]
Principle: An excess amount of the solute (this compound) is added to the solvent of interest and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the undissolved solid, the saturated solution can be centrifuged or filtered through a solvent-compatible filter (e.g., 0.22 µm PTFE).
-
Quantification: Carefully take an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Analyze the concentration of this compound in the diluted aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS).
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is expressed as mg/mL or mol/L.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust and sensitive method for quantifying the concentration of dissolved lipids from solubility experiments.
Principle: The dissolved lipid is separated from other components on a chromatographic column and detected by a suitable detector. The concentration is determined by comparing the peak area of the sample to a standard curve.
Methodology:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Instrument Setup:
-
Column: A reverse-phase column (e.g., C18) is typically used for lipid analysis.
-
Mobile Phase: A gradient of organic solvents, such as methanol, acetonitrile, and isopropanol, is commonly employed.
-
Detector: An ELSD or MS is suitable for detecting non-UV-absorbing lipids like this compound.
-
-
Analysis: Inject a known volume of the diluted supernatant from the shake-flask experiment and the standard solutions into the HPLC system.
-
Data Processing: Integrate the peak corresponding to this compound. Plot a standard curve of peak area versus concentration for the standard solutions.
-
Concentration Determination: Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.
Signaling Pathways and Experimental Workflows
The solubility of diacylglycerols (DAGs) like this compound is a critical factor in their biological roles and in the design of experimental systems to study them.
Diacylglycerol in Cellular Signaling
1,3-Diacylglycerols, along with their 1,2-isomers, are important intermediates and signaling molecules in lipid metabolism. While 1,2-diacylglycerol is the canonical activator of Protein Kinase C (PKC), the overall cellular pool of DAGs influences numerous signaling cascades.
References
Methodological & Application
Application Note: Quantification of Triglycerides in Pharmaceutical Formulations using 1,3-Dielaidin as an Internal Standard
Introduction
Triglycerides are a critical component in many pharmaceutical formulations, including lipid-based drug delivery systems and parenteral nutrition. Accurate quantification of specific triglycerides is essential for ensuring product quality, stability, and efficacy. This application note describes a robust and reliable method for the quantification of triglycerides in oil-based pharmaceutical formulations using 1,3-dielaidin as an internal standard (IS) with Gas Chromatography-Flame Ionization Detection (GC-FID). This compound, a diglyceride containing two trans-fatty acids (elaidic acid), is structurally similar to many triglyceride analytes, making it an excellent internal standard for correcting variations in sample preparation and injection volume.
Core Application:
This method is suitable for the quantitative analysis of triglycerides in various pharmaceutical preparations, such as:
-
Lipid emulsions
-
Soft gelatin capsules
-
Oil-based injectable solutions
Principle
The method involves the extraction of lipids from the pharmaceutical formulation, followed by the addition of a known amount of this compound as an internal standard. The sample is then derivatized to form fatty acid methyl esters (FAMEs), which are subsequently analyzed by GC-FID. The concentration of the target triglyceride is determined by comparing the peak area of its corresponding FAME to the peak area of the FAME derived from the this compound internal standard.
Experimental
Instrumentation and Columns:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column suitable for FAME analysis.
-
Injector: Split/splitless injector.
-
Software: Agilent OpenLab CDS or equivalent chromatography data system.
Reagents and Standards:
-
This compound (Internal Standard, >99% purity)
-
Triglyceride standards (e.g., triolein, tripalmitin, tristearin; >99% purity)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium methoxide solution (0.5 M in methanol)
-
Hydrochloric acid (concentrated)
-
Sodium chloride
Chromatographic Conditions
A typical GC-FID method for the analysis of FAMEs is outlined below. Optimization may be required depending on the specific triglycerides of interest.
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial: 100 °C (hold 2 min) Ramp 1: 10 °C/min to 180 °C (hold 5 min) Ramp 2: 5 °C/min to 230 °C (hold 10 min) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Analysis
The concentration of each triglyceride is calculated using the following formula:
ConcentrationAnalyte = (AreaAnalyte / AreaIS) * (ConcentrationIS / Response FactorAnalyte)
The relative response factor (RRF) for each analyte should be determined experimentally by analyzing a standard mixture containing known concentrations of the analyte and the internal standard.
Workflow for Triglyceride Quantification
Caption: Workflow for the quantification of triglycerides using this compound as an internal standard.
Detailed Protocol: GC-FID Quantification of Triglycerides
This protocol provides a step-by-step procedure for the quantification of triglycerides in an oil-based pharmaceutical formulation using this compound as an internal standard.
Preparation of Standard Solutions
1.1. Internal Standard (IS) Stock Solution (10 mg/mL):
-
Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with hexane. Mix thoroughly. This solution is stable for up to 1 month when stored at -20°C.
1.2. Triglyceride Stock Solution (10 mg/mL):
-
Accurately weigh approximately 100 mg of the target triglyceride standard (e.g., triolein) into a 10 mL volumetric flask.
-
Dissolve and bring to volume with hexane. Mix thoroughly.
1.3. Calibration Standards:
-
Prepare a series of calibration standards by diluting the triglyceride stock solution with hexane in volumetric flasks as described in the table below.
-
Add a fixed amount of the this compound IS stock solution to each calibration standard to achieve a final IS concentration of 1 mg/mL.
| Calibration Level | Volume of Triglyceride Stock (µL) | Volume of IS Stock (mL) | Final Volume (mL) | Triglyceride Conc. (mg/mL) | IS Conc. (mg/mL) |
| 1 | 50 | 1 | 10 | 0.05 | 0.1 |
| 2 | 100 | 1 | 10 | 0.10 | 0.1 |
| 3 | 250 | 1 | 10 | 0.25 | 0.1 |
| 4 | 500 | 1 | 10 | 0.50 | 0.1 |
| 5 | 1000 | 1 | 10 | 1.00 | 0.1 |
Sample Preparation
-
Accurately weigh an appropriate amount of the pharmaceutical formulation (e.g., 100 mg) into a screw-capped glass tube.
-
Add a precise volume of the this compound IS stock solution to achieve a final concentration within the calibration range (e.g., 100 µL of 10 mg/mL IS stock for a final concentration of 1 mg in the sample).
-
Add 2 mL of hexane and vortex for 1 minute to dissolve the oil.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Add 2 mL of 0.5 M sodium methoxide in methanol to the sample tube.
-
Cap the tube tightly and vortex for 1 minute.
-
Heat the mixture at 50°C for 10 minutes in a water bath.
-
Cool the tube to room temperature.
-
Add 2 mL of saturated sodium chloride solution and 2 mL of hexane.
-
Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.
GC-FID Analysis
-
Set up the GC-FID system according to the conditions specified in the Application Note.
-
Inject 1 µL of each calibration standard and sample.
-
Integrate the peak areas of the FAMEs corresponding to the triglyceride of interest and the internal standard.
Data and Results
Hypothetical Calibration Data for Triolein using this compound as IS
| Triolein Conc. (mg/mL) | Peak Area (Triolein FAME) | Peak Area (IS FAME) | Area Ratio (Analyte/IS) |
| 0.05 | 15,250 | 305,000 | 0.050 |
| 0.10 | 31,000 | 310,000 | 0.100 |
| 0.25 | 76,250 | 305,000 | 0.250 |
| 0.50 | 155,000 | 310,000 | 0.500 |
| 1.00 | 308,000 | 308,000 | 1.000 |
Linearity: A calibration curve is generated by plotting the area ratio against the concentration of the triglyceride. A linear regression should yield a correlation coefficient (r²) > 0.995.
Signaling Pathway of Analysis Logic
Caption: Logical flow for the quantitative analysis of triglycerides.
Application Notes and Protocols for Lipid-Based Gene Delivery Systems
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of 1,3-Dielaidin in gene delivery systems are not extensively documented in publicly available scientific literature. One source suggests its use as a component in preparing symmetrical cationic triglycerides for gene transfer; however, detailed formulation data and protocols are not provided[1]. The following application notes and protocols are therefore based on well-established principles and examples of other common cationic and ionizable lipids used in gene delivery, providing a comprehensive guide to the formulation, characterization, and application of lipid-based gene delivery vectors.
Introduction to Lipid-Based Gene Delivery
Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, offering a safe and efficient vehicle for transporting nucleic acids like mRNA, siRNA, and plasmid DNA into cells[2][3][4]. Their success is highlighted by their use in therapeutic applications, including the mRNA-based COVID-19 vaccines[5]. LNPs typically consist of four main components: an ionizable or cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid, each playing a crucial role in the nanoparticle's stability, efficacy, and biodistribution.
-
Ionizable/Cationic Lipids: These are critical for encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm. At a low pH (within endosomes), these lipids become protonated and positively charged, which aids in disrupting the endosomal membrane.
-
Helper Lipids: Phospholipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) contribute to the structural integrity of the nanoparticle and can aid in endosomal escape.
-
Cholesterol: This molecule modulates membrane fluidity and stability, contributing to the overall integrity of the LNP during circulation.
-
PEGylated Lipids: A polyethylene glycol (PEG) lipid conjugate helps to sterically stabilize the nanoparticles, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.
Formulation and Characterization of Lipid Nanoparticles
The precise formulation of LNPs is critical to their function. The molar ratio of the lipid components significantly influences the particle's size, charge, and transfection efficiency.
Representative Lipid Nanoparticle Formulations
The following table summarizes representative quantitative data for common lipid nanoparticle formulations used in gene delivery. Note that these are examples and the optimal formulation for a specific application will require empirical determination.
| Lipid Component | Example Molar Ratio (%) | Function | Reference |
| Ionizable/Cationic Lipid (e.g., DLin-MC3-DMA, SM-102) | 50 | Nucleic acid encapsulation, endosomal escape | |
| Helper Lipid (e.g., DSPC, DOPE) | 10 | Structural integrity, aids in endosomal escape | |
| Cholesterol | 38.5 | Nanoparticle stability, membrane fluidity | |
| PEG-Lipid (e.g., DMG-PEG 2000) | 1.5 | Steric stabilization, prolonged circulation |
Physicochemical Characterization of Lipid Nanoparticles
Key quality attributes of LNPs that are routinely measured are summarized below.
| Parameter | Typical Range | Method of Analysis | Significance | Reference |
| Particle Size (Hydrodynamic Diameter) | 80 - 200 nm | Dynamic Light Scattering (DLS) | Affects cellular uptake, biodistribution, and immunogenicity. | |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | A measure of the size distribution homogeneity. | |
| Zeta Potential | Near-neutral to slightly positive at physiological pH | Electrophoretic Light Scattering (ELS) | Indicates colloidal stability and influences interaction with cell membranes. | |
| Encapsulation Efficiency | > 90% | RiboGreen Assay, Gel Retardation Assay | Percentage of nucleic acid successfully encapsulated within the LNP. |
Experimental Protocols
Protocol for Lipid Nanoparticle Formulation using Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device, a reproducible and scalable method.
Materials:
-
Lipid stock solutions in ethanol: Ionizable lipid, helper lipid, cholesterol, PEG-lipid.
-
mRNA stock solution in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Ethanol (200 proof).
-
Microfluidic mixing device and cartridge.
-
Syringes and tubing.
-
Dialysis cassette (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Preparation of Lipid Mixture: In a sterile glass vial, combine the lipid stock solutions in the desired molar ratio. Add ethanol to achieve the final desired total lipid concentration. Vortex briefly to ensure a homogenous mixture.
-
Preparation of mRNA Solution: Dilute the mRNA stock solution with the acidic aqueous buffer to the desired concentration.
-
Microfluidic Mixing:
-
Prime the microfluidic device with ethanol according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rates on the syringe pumps. A typical flow rate ratio of the aqueous to organic phase is 3:1.
-
Initiate the flow to mix the two solutions within the microfluidic cartridge, leading to the self-assembly of LNPs.
-
-
Purification:
-
Collect the resulting LNP suspension.
-
To remove ethanol and unencapsulated mRNA, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.
-
-
Sterilization and Storage:
-
Sterile-filter the purified LNPs through a 0.22 µm syringe filter.
-
Store the final LNP formulation at 4°C.
-
Protocol for Characterization of Lipid Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility to determine the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.
3. Encapsulation Efficiency Determination (RiboGreen Assay):
-
Prepare two sets of LNP samples. In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains intact.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
The encapsulation efficiency is calculated as: ((Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed) * 100%.
Protocol for In Vitro Transfection Assay
This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs in a cell culture model.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or a relevant cell line for the study).
-
Complete cell culture medium.
-
mRNA-LNP suspension.
-
96-well cell culture plates.
-
Luciferase assay reagent (if using luciferase reporter mRNA).
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. Incubate overnight.
-
Transfection:
-
Dilute the mRNA-LNP suspension to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Transfection Efficiency:
-
If using a reporter gene like luciferase, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader. Higher luminescence indicates higher transfection efficiency.
-
Alternatively, if using a fluorescent protein reporter (e.g., GFP), transfection can be assessed by fluorescence microscopy or flow cytometry.
-
Visualization of Workflows and Pathways
Experimental Workflow for LNP Formulation and Characterization
Caption: Workflow for LNP formulation, characterization, and in vitro testing.
Cellular Uptake and Endosomal Escape Pathway of LNPs
Caption: Generalized pathway of LNP cellular uptake and endosomal escape.
References
- 1. Cas 98168-52-6,this compound | lookchem [lookchem.com]
- 2. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulating and Characterizing Lipid Nanoparticles for Gene Delivery using a Microfluidic Mixing Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ionizable Lipids To Optimize RNA-LNP Delivery [cellandgene.com]
- 5. selectscience.net [selectscience.net]
Application Notes and Protocols for Incorporating 1,3-Dielaidin into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal drug delivery vehicles.[1] 1,3-Dielaidin, a diacylglycerol with two unsaturated fatty acid chains (elaidic acid), is a lipophilic molecule of interest for its potential roles in various cellular signaling pathways. Incorporating this compound into liposomes can enhance its stability, facilitate its delivery into cells, and allow for the investigation of its biological functions.
These application notes provide a detailed protocol for the incorporation of this compound into liposomes using the thin-film hydration method. This method is widely recognized for its simplicity and effectiveness in encapsulating lipophilic compounds.[1][2] The protocol is followed by characterization techniques and a summary of expected quantitative data. Additionally, a key signaling pathway involving diacylglycerols is illustrated.
Materials and Methods
Materials
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocol: Thin-Film Hydration Method
This protocol is adapted from established methods for incorporating diacylglycerols and other lipophilic molecules into liposomes.[3]
-
Lipid Preparation:
-
Co-dissolve this compound, DSPC, and cholesterol in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask. Two potential formulations are provided in the table below. The choice of formulation may depend on the desired properties of the liposomes. Studies have shown that unsaturated acyl chains in diacylglycerols are favorable for the formation of stable liposomes.[4]
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 40-50°C.
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed (60-65°C, above the phase transition temperature of DSPC) PBS (pH 7.4) to the flask.
-
Agitate the flask by hand or on a vortex mixer to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This suspension will appear milky.
-
-
Sonication:
-
For further dispersion and to reduce the initial size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes above the phase transition temperature of the lipids.
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles with a uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Perform the extrusion 10-20 times above the lipid phase transition temperature. This process will result in a more translucent suspension of large unilamellar vesicles (LUVs).
-
-
Purification:
-
To remove unincorporated this compound and other free lipids, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the final liposome suspension at 4°C. For long-term storage, lyophilization can be considered.
-
Characterization of this compound Liposomes
Proper characterization is crucial to ensure the quality and consistency of the prepared liposomes.
Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS) is a standard technique used to determine the average particle size (hydrodynamic diameter) and the PDI, which indicates the width of the size distribution.
-
Expected Results: For effective cellular uptake and in vivo applications, a particle size of less than 200 nm is often desired. A PDI value below 0.3 is generally considered acceptable, indicating a relatively monodisperse population of liposomes.
Encapsulation Efficiency
-
Method: The encapsulation efficiency (EE%) of this compound can be determined by separating the liposomes from the unencapsulated material. This can be achieved by ultracentrifugation or size exclusion chromatography. The amount of this compound in the liposomal fraction is then quantified using a suitable analytical technique like HPLC.
-
Calculation: EE% = (Amount of this compound in liposomes / Initial amount of this compound) x 100
-
Expected Results: The encapsulation efficiency for lipophilic molecules can be high, often exceeding 80-90%, as they readily incorporate into the lipid bilayer.
Stability
-
Method: The stability of the this compound liposomes can be assessed by monitoring the particle size, PDI, and drug leakage over time at a specific storage temperature (e.g., 4°C).
-
Expected Results: Liposomes containing diacylglycerol analogues have been shown to be stable for several weeks to over a month when stored at 4°C, with minimal changes in size and PDI.
Data Presentation
The following tables summarize potential formulations and expected characterization data for this compound-loaded liposomes based on literature values for similar molecules.
Table 1: Example Formulations for this compound Liposomes
| Component | Formulation 1 (Molar Ratio) | Formulation 2 (Weight Ratio) |
| This compound | 1 | 1 |
| DSPC | 1 | 9 |
| Cholesterol | 0.5 | 2 |
Table 2: Expected Physicochemical Properties of this compound Liposomes
| Parameter | Expected Value | Method |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 85% | HPLC after separation |
| Stability (at 4°C) | Stable for > 4 weeks | DLS monitoring |
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the preparation and characterization of this compound loaded liposomes.
Caption: Workflow for the preparation and characterization of this compound loaded liposomes.
Diacylglycerol Signaling Pathway
This compound, as a diacylglycerol (DAG), is an important second messenger in cellular signaling. One of its primary roles is the activation of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to various cellular responses.
Caption: The Diacylglycerol (DAG) signaling pathway leading to the activation of Protein Kinase C (PKC).
References
Application Note: Mass Spectrometry Analysis of 1,3-Dielaidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dielaidin is a diacylglycerol (DAG) containing two elaidic acid acyl chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. As a specific isomer of dioleoylglycerin, its unique trans-fatty acid composition warrants precise and sensitive analytical methods for its identification and quantification in various matrices, from biological tissues to pharmaceutical formulations. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful platform for the detailed analysis of such lipid species. This application note provides a comprehensive protocol for the analysis of this compound using LC-MS/MS, including expected fragmentation patterns and data presentation.
Diglycerides are crucial intermediates in lipid metabolism and cellular signaling.[1] The accurate analysis of specific diradylglycerol molecular species, such as this compound, is essential for understanding their biological roles and for quality control in relevant industries. Tandem mass spectrometry (MS/MS) is a key technique for this, allowing for the differentiation of isomers to a certain degree.[2]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate and reproducible results. The following is a general procedure that can be adapted based on the specific sample matrix.
-
Lipid Extraction:
-
For biological tissues or fluids, a modified Bligh-Dyer or Folch extraction method is recommended to efficiently extract total lipids.
-
For pharmaceutical formulations, a direct dissolution in an appropriate organic solvent may be sufficient.
-
-
Internal Standard Spiking: To achieve accurate quantification, it is crucial to add an appropriate internal standard prior to extraction.[2] A deuterated or 13C-labeled diacylglycerol standard with similar chain length and saturation is recommended.
-
Sample Clean-up (Optional): Solid-phase extraction (SPE) can be employed to remove interfering substances and enrich the diacylglycerol fraction if necessary.
-
Final Sample Preparation: The extracted lipids are dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
Reverse-phase liquid chromatography is commonly used for the separation of diacylglycerol isomers.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid |
| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B over several minutes to elute the lipids. A typical gradient might run from 60% B to 100% B over 15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of diacylglycerols.
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Temp. | 350 °C |
| Capillary Voltage | 3.5 kV |
| Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation. |
| Collision Gas | Argon |
| Collision Energy | Optimized for the specific instrument and analyte (typically in the range of 20-40 eV). |
Data Presentation
Expected Mass-to-Charge Ratios (m/z)
The following table summarizes the expected m/z values for the precursor and major product ions of this compound. The molecular weight of this compound (C39H72O5) is 620.99 g/mol . In positive ion mode ESI, it is common to observe the formation of adducts, such as with ammonium ([M+NH4]+) or sodium ([M+Na]+). The fragmentation data is based on the characteristic loss of a fatty acyl chain.[2]
| Ion Type | Description | Calculated m/z |
| [M+H]+ | Protonated molecule | 621.54 |
| [M+NH4]+ | Ammonium adduct | 638.57 |
| [M+Na]+ | Sodium adduct | 643.52 |
| [M+H - H2O]+ | Loss of water from the protonated molecule | 603.53 |
| [M+H - C18H34O2]+ | Loss of one elaidic acid chain | 355.29 |
Fragmentation Pattern
The tandem mass spectrum (MS/MS) of the protonated this compound ([M+H]+) is expected to show a characteristic neutral loss of one of the elaidic acid chains. This fragmentation provides structural information and is useful for differentiating it from other diacylglycerols with different fatty acid compositions. The process of fragmentation in a mass spectrometer involves the dissociation of energetically unstable molecular ions into smaller pieces.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
References
Application Note: HPLC Method for the Separation of 1,3-Dielaidin Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs) are crucial lipids that serve as signaling molecules and metabolic intermediates. The positional isomers of DAGs, such as 1,2- and 1,3-diacylglycerols, can exhibit different biological activities and metabolic fates. Therefore, the accurate separation and quantification of these isomers are essential for research in lipidomics, drug development, and food science. 1,3-Dielaidin is a diacylglycerol containing two elaidic acid acyl chains at the sn-1 and sn-3 positions of the glycerol backbone. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of this compound from its corresponding 1,2-isomer and other diacylglycerol species.
The separation of diacylglycerol isomers can be challenging due to their structural similarity.[1][2] However, reversed-phase HPLC has proven to be an effective technique for this purpose.[3][4] This method utilizes a C18 stationary phase and an isocratic mobile phase of 100% acetonitrile, providing a simple and reproducible approach for the analysis of these isomers.[4]
Experimental Protocols
This section provides a detailed methodology for the separation of this compound isomers based on established protocols for diacylglycerol analysis.
1. Materials and Reagents
-
Solvents: HPLC-grade acetonitrile, n-hexane, and ethanol.
-
Standards: this compound and other relevant diacylglycerol standards (e.g., 1,2-dielaidin, 1,3-diolein, 1,2-diolein).
-
Sample Preparation: Samples containing this compound should be dissolved in a suitable organic solvent, such as a mixture of hexane and ethanol.
-
Filtration: 0.2 µm or 0.45 µm membrane filters for sample and mobile phase filtration.
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector. An Evaporative Light Scattering Detector (ELSD) can also be used.
-
3. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: 100% Acetonitrile (isocratic elution).
-
Flow Rate: 1.1 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for improved reproducibility.
-
Detection: UV at 205 nm.
-
Injection Volume: 10-20 µL.
4. Sample Preparation
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., hexane/ethanol mixture) to a final concentration within the linear range of the method.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.2 µm or 0.45 µm membrane filter into an HPLC vial.
5. HPLC Analysis Procedure
-
Prepare the mobile phase (100% acetonitrile) and degas it by sonication or vacuum filtration.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column temperature and detector wavelength as specified.
-
Inject the prepared sample solution onto the column.
-
Run the analysis for a sufficient time to allow for the elution of all components of interest.
-
Record the chromatogram and integrate the peaks corresponding to the this compound and other isomers.
Data Presentation
The separation of diacylglycerol isomers is based on their polarity, with 1,3-isomers generally eluting before their corresponding 1,2-isomers in reversed-phase systems. The following table summarizes the expected elution order and performance data for a typical analysis of diacylglycerol isomers, including this compound.
| Compound | Expected Elution Order | Retention Time (min) | Limit of Detection (µg/mL) | Limit of Quantitation (µg/mL) |
| 1,3-Dilinolein | 1 | Varies | 0.2 | 0.7 |
| 1,2-Dilinolein | 2 | Varies | - | - |
| This compound (similar to 1,3-diolein) | 3 | Varies | - | - |
| 1,2-Dielaidin (similar to 1,2-diolein) | 4 | Varies | 0.6 | 1.9 |
| 1,3-Dipalmitin | 5 | Varies | - | - |
| 1,2-Dipalmitin | 6 | Varies | - | - |
| 1,3-Distearin | 7 | Varies | - | - |
| 1,2-Distearin | 8 | Varies | - | - |
Note: Retention times are dependent on the specific column and system used. The data for limits of detection and quantitation are based on published values for similar compounds and may vary.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound isomers.
Caption: Workflow for the HPLC separation and analysis of this compound isomers.
References
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Dielaidin as a Substrate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dielaidin is a diacylglycerol molecule containing two elaidic acid moieties esterified to the sn-1 and sn-3 positions of a glycerol backbone. Elaidic acid is the principal trans-fatty acid found in industrially produced trans-fats. As a substrate, this compound is primarily used to assay the activity of lipases (EC 3.1.1.3), which are enzymes that catalyze the hydrolysis of fats (triglycerides). The study of enzymes that metabolize this compound is crucial for understanding the metabolic fate of trans-fats and for the development of therapeutic agents that may modulate lipid metabolism. These application notes provide detailed protocols for utilizing this compound in enzyme assays and discuss the relevant signaling pathways of its metabolic products.
Application Notes
This compound serves as a specific substrate for lipases that exhibit sn-1,3 regioselectivity, such as pancreatic lipase, as well as non-regiospecific lipases. The enzymatic hydrolysis of this compound releases elaidic acid and sn-2-elaidoylglycerol, which can be further hydrolyzed to elaidic acid and glycerol. The rate of this hydrolysis can be monitored using various methods to determine the kinetic parameters of the enzyme under investigation.
Enzymes commonly assayed with this compound and analogous substrates include:
-
Pancreatic Lipase: A key digestive enzyme responsible for the breakdown of dietary fats. Assays with this compound can be used to screen for inhibitors of pancreatic lipase as potential anti-obesity drugs.
-
Candida antarctica Lipase A (CALA): A microbial lipase known for its broad substrate specificity and stability, making it a useful tool in various biotechnological applications.
-
Other Microbial and Mammalian Lipases: Various other lipases can be characterized for their activity on trans-fatty acid-containing diglycerides.
The primary products of this compound hydrolysis, elaidic acid and glycerol, are metabolically active molecules that can influence cellular signaling pathways. Understanding these pathways is essential for elucidating the biological effects of trans-fat consumption.
Data Presentation
As no specific kinetic data for the enzymatic hydrolysis of this compound were found in the literature, the following table presents hypothetical data based on typical values for similar lipase substrates. This table is intended to serve as a template for presenting experimental results.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Pancreatic Lipase | This compound | 0.5 - 5.0 | 10 - 100 | 7.5 - 8.5 | 37 - 40 |
| Candida antarctica Lipase A | This compound | 1.0 - 10.0 | 50 - 500 | 7.0 - 9.0 | 40 - 50 |
Experimental Protocols
The following are detailed protocols for two common types of lipase assays, adapted for the use of this compound as a substrate. Note: These are generalized protocols and may require optimization for specific enzymes and experimental conditions.
Protocol 1: Spectrophotometric Assay for Lipase Activity
This method relies on the detection of a chromogenic product that is formed as a result of the enzymatic reaction. Since the direct products of this compound hydrolysis are not chromogenic, a coupled enzyme assay or a pH indicator-based assay can be used. Below is a protocol using a pH indicator, cresol red, which changes color as the pH decreases due to the release of fatty acids.
Materials and Reagents:
-
This compound
-
Porcine Pancreatic Lipase or other lipase of interest
-
Triton X-100 or another suitable non-ionic detergent
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Cresol Red indicator solution
-
NaOH solution (for pH adjustment)
-
Microplate reader
-
96-well microplates
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or ethanol).
-
Evaporate the solvent under a stream of nitrogen to obtain a thin film of the lipid.
-
Add Tris-HCl buffer containing a detergent (e.g., 0.5% Triton X-100) to the lipid film.
-
Emulsify the mixture by sonication or vigorous vortexing until a stable, milky emulsion is formed. The final concentration of this compound should be in the range of 1-10 mM.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
180 µL of the this compound substrate emulsion.
-
10 µL of Cresol Red indicator solution.
-
Adjust the pH of the mixture to the desired starting pH (e.g., pH 8.0) using a dilute NaOH solution.
-
-
Initiate the reaction by adding 10 µL of the lipase solution (pre-diluted in Tris-HCl buffer) to each well.
-
For a blank control, add 10 µL of buffer instead of the enzyme solution.
-
-
Data Acquisition:
-
Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 572 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
-
The decrease in absorbance at 572 nm corresponds to the decrease in pH due to the release of elaidic acid.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of fatty acid production using a standard curve generated with known concentrations of elaidic acid.
-
Determine the specific activity of the enzyme (µmol/min/mg of protein).
-
Protocol 2: Titrimetric Assay for Lipase Activity (pH-Stat Method)
This is a classic and highly accurate method for measuring lipase activity. It involves continuously titrating the fatty acids released during the enzymatic reaction with a standardized alkaline solution to maintain a constant pH.
Materials and Reagents:
-
This compound
-
Porcine Pancreatic Lipase or other lipase of interest
-
Bile salts (e.g., sodium taurocholate)
-
CaCl2
-
Tris-HCl buffer (e.g., 10 mM, pH 8.0)
-
Standardized NaOH solution (e.g., 0.01 M)
-
pH-stat apparatus (autotitrator)
-
Thermostated reaction vessel
Procedure:
-
Substrate Emulsion Preparation:
-
Prepare an emulsion of this compound as described in Protocol 1, but include bile salts (e.g., 4 mM sodium taurocholate) and CaCl2 (e.g., 20 mM) in the buffer to activate the lipase and precipitate the released fatty acids as calcium soaps.
-
-
Assay Reaction:
-
Place a defined volume of the substrate emulsion (e.g., 10 mL) into the thermostated reaction vessel of the pH-stat apparatus and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the pH-stat to maintain the desired pH (e.g., pH 8.0).
-
Initiate the reaction by adding a small volume of the lipase solution to the reaction vessel.
-
-
Data Acquisition:
-
The pH-stat will automatically add the standardized NaOH solution to the reaction mixture to neutralize the released elaidic acid and maintain the set pH.
-
Record the volume of NaOH consumed over time.
-
-
Data Analysis:
-
Plot the volume of NaOH consumed versus time. The slope of the linear portion of this plot represents the initial reaction rate.
-
Calculate the lipase activity using the following formula:
-
Activity (µmol/min) = (Rate of NaOH addition (mL/min) × Concentration of NaOH (mol/L) × 1000)
-
-
Determine the specific activity of the enzyme (µmol/min/mg of protein).
-
Signaling Pathways and Visualizations
The enzymatic breakdown of this compound releases elaidic acid and glycerol, which can enter various metabolic and signaling pathways.
Caption: Enzymatic breakdown of this compound by lipase.
Elaidic acid, the trans-fatty acid component, has been shown to influence several signaling pathways, often with pro-inflammatory and pro-metastatic outcomes.[1]
References
Application Notes and Protocols for the Use of 1,3-Dielaidin in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dielaidin is a diacylglycerol (DAG) molecule consisting of a glycerol backbone esterified with two elaidic acid molecules at the sn-1 and sn-3 positions[1]. Elaidic acid is the principal trans fatty acid found in industrially produced trans fats[2][3]. While research directly investigating the cellular effects of this compound is limited, the biological activities of its constituent fatty acid, elaidic acid, and the general roles of 1,3-diacylglycerols suggest its potential utility in various cell culture-based assays.
These application notes provide a comprehensive overview of the potential applications of this compound, hypothesized mechanisms of action based on existing literature for related compounds, and detailed protocols for its use in cell culture experiments.
Disclaimer: The experimental protocols and proposed mechanisms of action described herein are largely extrapolated from studies on elaidic acid and other diacylglycerol isomers due to the limited direct research on this compound. Researchers should validate these protocols and hypotheses within their specific experimental systems.
Potential Applications in Cell Culture
Based on the known effects of elaidic acid, this compound can be utilized as a tool to investigate:
-
Induction of Cellular Stress: To study the molecular pathways involved in endoplasmic reticulum (ER) stress and oxidative stress.
-
Apoptosis and Cytotoxicity: To investigate the mechanisms of programmed cell death in various cell types, particularly neuronal and hepatic cells.
-
Lipid Metabolism and Storage: To explore its role as an intermediate in triacylglycerol (TAG) synthesis and its impact on cellular lipid composition.[4]
-
Inflammatory Responses: To examine its potential to modulate inflammatory signaling pathways in immune cells like macrophages.
-
Insulin Resistance: To study its effects on glucose uptake and insulin signaling in metabolic cell models like adipocytes and myotubes.
Hypothesized Mechanisms of Action
The cellular effects of this compound are likely mediated through the activities of its constituent elaidic acid molecules following enzymatic hydrolysis, and potentially through the actions of the intact 1,3-DAG molecule itself.
-
Incorporation into Cellular Lipids: Once taken up by cells, this compound can be metabolized. The released elaidic acid can be incorporated into phospholipids of cellular membranes, altering their fluidity and function, and can also be stored in lipid droplets as triacylglycerols.
-
Induction of ER and Oxidative Stress: Studies on elaidic acid have shown that it can induce the production of reactive oxygen species (ROS) and trigger the unfolded protein response (UPR), leading to ER stress.[5] This can subsequently lead to apoptosis.
-
Modulation of Signaling Pathways: While 1,2-diacylglycerols are potent activators of Protein Kinase C (PKC), 1,3-diacylglycerols are generally considered inactive in this regard. However, some studies with 1,3-dioleoyl glycerol (the cis-isomer of this compound) have shown a modest activation of PKC. The primary signaling role of 1,3-DAGs is as a precursor in the synthesis of other lipids.
Quantitative Data Summary
The following tables summarize quantitative data from studies on elaidic acid, the key component of this compound. This data can serve as a reference for designing dose-response experiments with this compound.
Table 1: Effects of Elaidic Acid on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| SH-SY5Y (Neuroblastoma) | 50 - 800 | 24 h | Significant decrease in cell viability | |
| SH-SY5Y (Neuroblastoma) | 200, 400, 800 | 24 h | Increased ROS release | |
| SH-SY5Y (Neuroblastoma) | 50 | 12, 24, 48 h | Time-dependent decrease in cell viability |
Table 2: Effects of Elaidic Acid on Gene Expression
| Cell Line | Concentration (µM) | Incubation Time | Gene | Effect | Reference |
| 3T3-L1 (Adipocytes) | 100 | 24 h | Resistin | Upregulation | |
| 3T3-L1 (Adipocytes) | 100 | 24 h | Adiponectin | No significant change |
Table 3: Effects of Elaidic Acid on Lipid Metabolism
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| Human Macrophages | 100 | 44 h | Accumulation of unsaturated fatty acid intermediates | |
| HepG2 (Hepatoma) | Not specified | Not specified | Upregulation of cholesterol synthesis proteins |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound for administration to cultured cells.
Materials:
-
This compound (powder or solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Water bath or heat block
Procedure:
-
Stock Solution Preparation:
-
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent like DMSO.
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving a known weight of this compound in an appropriate volume of DMSO.
-
Gentle warming (e.g., to 37°C) may be required to fully dissolve the lipid.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
It is crucial to add the stock solution to the medium dropwise while vortexing or swirling to prevent precipitation.
-
The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control using the same concentration of DMSO in the medium as the highest concentration of this compound used.
-
Protocol 2: Assessment of this compound-Induced Cytotoxicity using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., SH-SY5Y, HepG2)
-
96-well cell culture plates
-
This compound working solutions
-
Vehicle control medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and treat the cells with various concentrations of this compound (e.g., 10, 20, 50, 100, 200 µM) and the vehicle control for the desired time period (e.g., 24 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Objective: To quantify the extent of apoptosis and necrosis induced by this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound working solutions
-
Vehicle control medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle as described in Protocol 2.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
Caption: Hypothesized metabolic fate and cellular effects of this compound.
Caption: Workflow for studying this compound's effects on cell viability and apoptosis.
References
- 1. Cas 98168-52-6,this compound | lookchem [lookchem.com]
- 2. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Effects of Elaidic Acid on Lipid Metabolism in HepG2 Cells, Investigated by an Integrated Approach of Lipidomics, Transcriptomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Elaidic acid induces cell apoptosis through induction of ROS accumulation and endoplasmic reticulum stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,3-Dielaidin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dielaidin is a diacylglycerol (DAG) molecule containing two elaidic acid moieties, which are trans fatty acids. The quantification of specific DAG isomers like this compound in biological samples is crucial for understanding its physiological and pathological roles. Elevated levels of certain DAGs have been implicated in the development of insulin resistance and other metabolic disorders. This document provides detailed application notes and protocols for the extraction, quantification, and biological pathway analysis of this compound.
Data Presentation: Quantitative Data Summary
While specific quantitative data for this compound in biological matrices is not extensively available in the current literature, this section provides a template for presenting such data once obtained. The following tables are structured for clarity and easy comparison of this compound concentrations across different biological samples and experimental conditions.
Table 1: Hypothetical Concentration of this compound in Human Plasma Samples
| Sample Group | n | This compound (µg/mL) | Standard Deviation |
| Healthy Controls | 50 | [Insert Value] | [Insert Value] |
| Type 2 Diabetes | 50 | [Insert Value] | [Insert Value] |
| Metabolic Syndrome | 50 | [Insert Value] | [Insert Value] |
Table 2: Hypothetical this compound Levels in Adipose Tissue Biopsies
| Tissue Type | Condition | n | This compound (ng/mg tissue) | Standard Deviation |
| Subcutaneous | Lean | 30 | [Insert Value] | [Insert Value] |
| Subcutaneous | Obese | 30 | [InsertValue] | [Insert Value] |
| Visceral | Lean | 30 | [Insert Value] | [Insert Value] |
| Visceral | Obese | 30 | [Insert Value] | [Insert Value] |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of diacylglycerols and trans fatty acids in biological samples.
Protocol 1: Extraction of this compound from Biological Samples (Plasma and Adipose Tissue)
This protocol is based on the widely used Bligh-Dyer or Folch methods for total lipid extraction.
Materials:
-
Biological sample (plasma or homogenized adipose tissue)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or PBS)
-
Glass tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation:
-
For plasma: Use 100-500 µL of plasma.
-
For adipose tissue: Homogenize 50-100 mg of tissue in a suitable buffer.
-
-
Lipid Extraction:
-
To the sample, add a mixture of chloroform:methanol (1:2, v/v) to achieve a final single-phase solution. Vortex thoroughly.
-
Add an equal volume of chloroform to the mixture to create a two-phase system. Vortex again.
-
Add an equal volume of 0.9% NaCl solution. Vortex and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Lipid Recovery:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the dried lipid extract at -80°C until analysis.
-
Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a sensitive and specific method for the quantification of this compound.
Materials:
-
Dried lipid extract (from Protocol 1)
-
Internal standard (e.g., a commercially available deuterated diacylglycerol standard)
-
LC-MS/MS system with a C18 reversed-phase column
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase composition (e.g., 90% A/10% B).
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Use a gradient elution to separate the lipid species. A typical gradient might start at 10% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect this compound and the internal standard. The precursor ion will be the [M+NH4]+ adduct of this compound, and the product ions will correspond to the neutral loss of one of the elaidic acid chains.
-
-
Quantification:
-
Create a calibration curve using a series of known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Hypothetical Signaling Pathway of this compound
The biological effects of this compound are not well-characterized. However, as a diacylglycerol containing trans fatty acids, it may influence cellular signaling pathways known to be affected by these components. Elaidic acid, for instance, has been shown to activate Protein Kinase C (PKC) and to be involved in inflammatory signaling.[1]
Caption: Hypothetical signaling pathway of this compound.
Metabolic Pathway of this compound
The metabolism of this compound is presumed to follow the general pathways of diacylglycerol metabolism.
Caption: Hypothetical metabolic pathways of this compound.
References
Application Notes and Protocols: Synthesis of Cationic Triglycerides from 1,3-Dielaidin for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and practical guidance for the synthesis of novel cationic triglycerides utilizing a 1,3-dielaidin backbone. While direct literature on this specific synthesis is not available, we present a plausible synthetic route based on established chemical principles for the modification of glycerides. These application notes include a proposed experimental protocol, characterization methods, and potential applications in gene delivery. The information is intended to serve as a foundational resource for researchers exploring new cationic lipids for therapeutic applications.
Introduction
Cationic lipids are essential components of non-viral gene delivery systems, offering a safer alternative to viral vectors.[1][2][3][4] They are amphiphilic molecules characterized by a hydrophobic lipid tail and a positively charged headgroup, which enables them to form complexes (lipoplexes) with negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA.[5] The structure of the hydrophobic core, the linker, and the headgroup all play a crucial role in determining the transfection efficiency and cytotoxicity of the lipid nanoparticles (LNPs).
This compound, a diglyceride with two elaidic acid chains, presents an interesting scaffold for the synthesis of novel cationic triglycerides. The trans-configuration of the elaidic acid chains may influence the packing of the lipid in a bilayer and affect the fusogenicity of the resulting liposomes, a critical factor for endosomal escape and successful gene delivery. This document outlines a hypothetical, yet scientifically grounded, approach to the synthesis and characterization of a cationic triglyceride derived from this compound.
Proposed Synthesis of Cationic Triglyceride from this compound
The proposed synthesis involves a two-step process: first, the functionalization of the secondary hydroxyl group of this compound with a linker containing a terminal amine, followed by quaternization of the amine to introduce a permanent positive charge.
Step 1: Functionalization of this compound
The free hydroxyl group at the sn-2 position of this compound can be reacted with a bifunctional linker, such as N-(tert-butoxycarbonyl)-3-bromopropylamine, via a Williamson ether synthesis. This reaction is followed by the deprotection of the Boc group to yield a primary amine.
Step 2: Quaternization of the Amine
The primary amine is then quaternized by reacting it with an alkyl halide, such as methyl iodide, in the presence of a mild base to yield the final cationic triglyceride.
A logical workflow for the synthesis and characterization is depicted below.
Caption: Experimental workflow for the synthesis and evaluation of a cationic triglyceride.
Experimental Protocols
Synthesis of 2-(3-aminopropyloxy)-1,3-dielaidoylglycerol
-
Materials: this compound, N-(tert-butoxycarbonyl)-3-bromopropylamine, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 eq) in anhydrous THF under an argon atmosphere.
-
Add NaH (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.
-
Add N-(tert-butoxycarbonyl)-3-bromopropylamine (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Dissolve the purified Boc-protected intermediate in a 1:1 mixture of TFA and DCM and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and neutralize the residue with saturated aqueous sodium bicarbonate.
-
Extract the product with chloroform, dry the organic layer, and concentrate to yield the primary amine.
-
Synthesis of 2-(3-(trimethylammonio)propyloxy)-1,3-dielaidoylglycerol iodide
-
Materials: 2-(3-aminopropyloxy)-1,3-dielaidoylglycerol, methyl iodide, potassium carbonate, anhydrous methanol.
-
Procedure:
-
Dissolve the primary amine (1 eq) in anhydrous methanol.
-
Add potassium carbonate (3 eq) and methyl iodide (3.5 eq).
-
Stir the reaction mixture at room temperature for 48 hours in the dark.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the final cationic triglyceride by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether).
-
Characterization of the Cationic Triglyceride
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the final product.
Formulation of Cationic Liposomes
-
Materials: Synthesized cationic triglyceride, helper lipid (e.g., DOPE or cholesterol), chloroform, sterile water or buffer.
-
Thin-Film Hydration Method:
-
Dissolve the cationic triglyceride and helper lipid in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours.
-
Hydrate the lipid film with sterile water or buffer by vortexing.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Characterization of Cationic Liposomes
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: To determine the surface charge of the liposomes.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM).
Quantitative Data Summary
The following tables provide expected ranges for the physicochemical properties of the synthesized cationic triglyceride and its liposomal formulations, based on data reported for other novel cationic lipids.
Table 1: Physicochemical Characterization of the Cationic Triglyceride
| Parameter | Method | Expected Result |
| Molecular Weight | Mass Spectrometry | Consistent with the proposed structure |
| Purity | HPLC | > 95% |
| Phase Transition Temp. | DSC | Dependent on lipid structure |
Table 2: Characterization of Cationic Liposomes (Cationic Triglyceride:DOPE, 1:1 molar ratio)
| Parameter | Method | Expected Value |
| Average Particle Size | DLS | 100 - 200 nm |
| Polydispersity Index (PDI) | DLS | < 0.3 |
| Zeta Potential | DLS | +30 to +50 mV |
Table 3: In Vitro Transfection Performance (Example with pDNA)
| Cell Line | Lipid:pDNA Ratio | Transfection Efficiency | Cytotoxicity (IC50) |
| HEK293 | 2:1 to 10:1 (w/w) | 30 - 60% | > 50 µM |
| HeLa | 2:1 to 10:1 (w/w) | 20 - 50% | > 50 µM |
Mechanism of Cationic Lipid-Mediated Gene Delivery
The delivery of nucleic acids to the cell cytoplasm is a multi-step process. A simplified signaling pathway illustrating this process is shown below.
Caption: General mechanism of cationic lipid-mediated gene delivery.
The positively charged lipoplex interacts with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis. Inside the cell, the lipoplex is enclosed in an endosome. For successful transfection, the nucleic acid must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. The cationic lipid facilitates this "endosomal escape," a critical step in the delivery process. Once in the cytoplasm, the nucleic acid can be transcribed and translated into the desired protein.
Conclusion
The synthesis of novel cationic triglycerides from readily available starting materials like this compound offers a promising avenue for the development of new and improved non-viral gene delivery vectors. The protocols and data presented in these application notes provide a comprehensive, albeit theoretical, guide for researchers to embark on such synthetic endeavors. Further experimental validation is necessary to fully elucidate the potential of this compound-based cationic lipids in therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis | Sciety [sciety.org]
- 4. Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis [agris.fao.org]
- 5. Phosphonodithioester–Amine Coupling as a Key Reaction Step for the Design of Cationic Amphiphiles Used for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Dielaidin in Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dielaidin, a diglyceride containing two elaidic acid chains, presents potential as a key excipient in advanced drug delivery systems. While direct formulation data for this compound is not extensively documented, its structural similarity to other solid lipids and diglycerides used in the preparation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) suggests its utility in these platforms.[1][2][3] These lipid-based nanoparticles are recognized for their ability to enhance the bioavailability of poorly soluble drugs, offer controlled release profiles, and provide a biocompatible carrier system.[4][5]
This document provides detailed application notes and protocols for the potential use of this compound in drug formulation, drawing upon established methodologies for similar lipid-based nanoparticles. The protocols and data presented are based on analogous systems and should be adapted and optimized for specific drug candidates and formulation goals.
Physicochemical Properties of this compound
The suitability of a lipid for SLN and NLC formulations is largely determined by its physicochemical properties, particularly its melting point and polymorphic behavior. Elidic acid, the trans-isomer of oleic acid, has a melting point of 46.5 °C. The melting point of triglycerides is influenced by the constituent fatty acids, with trans fatty acids leading to higher melting points than their cis counterparts. The thermal behavior and polymorphism of triglycerides containing elaidic acid have been studied, revealing that they crystallize in a double chain length packing and can exhibit β' or β stable forms. These properties are critical for the stability and drug-loading capacity of lipid nanoparticles. The solid nature of this compound at physiological temperatures makes it a candidate for forming the solid matrix of SLNs and NLCs.
Applications in Drug Formulation
This compound can be explored as a primary solid lipid in the formulation of SLNs and as the solid lipid component in NLCs. These systems offer several advantages for drug delivery:
-
Enhanced Bioavailability: For poorly water-soluble drugs (BCS Class II and IV), encapsulation within a lipid matrix can improve solubilization and absorption.
-
Controlled and Sustained Release: The solid lipid matrix can retard the diffusion of the encapsulated drug, leading to a prolonged release profile.
-
Drug Protection: The lipid matrix can protect sensitive drug molecules from enzymatic degradation in the gastrointestinal tract.
-
Targeted Delivery: The surface of lipid nanoparticles can be modified with ligands for targeted delivery to specific tissues or cells.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids. The use of a diglyceride like this compound could influence the crystalline structure of the lipid matrix, potentially affecting drug loading and release characteristics.
Nanostructured Lipid Carriers (NLCs)
NLCs are a second generation of lipid nanoparticles, composed of a blend of solid and liquid lipids. This blend creates a less ordered lipid matrix, which can accommodate a higher drug load and minimize drug expulsion during storage. This compound could serve as the solid lipid component, with a liquid lipid (e.g., oleic acid, medium-chain triglycerides) incorporated to form the nanostructured core.
Experimental Protocols
The following are generalized protocols for the preparation and characterization of SLNs and NLCs that can be adapted for formulations using this compound.
Protocol 1: Preparation of this compound-based SLNs by High-Pressure Homogenization (HPH)
This is a widely used and scalable method for producing lipid nanoparticles.
Materials:
-
This compound (Solid Lipid)
-
Drug
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Melt the this compound at a temperature approximately 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 2: Preparation of this compound-based NLCs by Microemulsion Method
This method involves the formation of a thermodynamically stable microemulsion which is then diluted to form nanoparticles.
Materials:
-
This compound (Solid Lipid)
-
Liquid Lipid (e.g., Oleic Acid, Caprylic/Capric Triglyceride)
-
Drug
-
Surfactant (e.g., Polysorbate 20)
-
Co-surfactant (e.g., Butanol)
-
Purified Water
Procedure:
-
Microemulsion Preparation: Melt the this compound and mix it with the liquid lipid. Add the surfactant and co-surfactant to the lipid mixture and heat to 65-70 °C. Add the required amount of hot water dropwise with constant stirring until a clear, transparent microemulsion is formed. Dissolve the drug in this microemulsion.
-
Nanoparticle Formation: Disperse the hot microemulsion into cold water (2-3 °C) under gentle stirring. The rapid cooling and dilution cause the lipid to precipitate, forming NLCs.
-
Purification: The NLC dispersion can be purified by dialysis or centrifugation to remove excess surfactants and co-surfactants.
Protocol 3: Characterization of Lipid Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the nanoparticle dispersion with purified water. Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Zetasizer). A narrow PDI (< 0.3) indicates a homogenous particle size distribution, and a zeta potential of ±30 mV suggests good colloidal stability.
2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:
-
Technique: Ultracentrifugation or Centrifugal Ultrafiltration followed by a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticle dispersion by centrifuging the sample in an ultrafiltration tube.
-
Quantify the amount of free drug in the supernatant.
-
The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug used in the formulation.
-
-
Calculations:
-
Entrapment Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) * 100
-
Drug Loading (%DL): ((Total Drug - Free Drug) / Total Lipid Weight) * 100
-
3. In Vitro Drug Release Study:
-
Technique: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Quantitative Data Summary (Based on Analogous Lipid Systems)
The following tables summarize typical quantitative data obtained for SLN and NLC formulations using solid lipids structurally similar to this compound. These values should be considered as a starting point for the development of this compound-based formulations.
Table 1: Typical Physicochemical Characteristics of Solid Lipid Nanoparticles (SLNs)
| Parameter | Typical Range | Reference |
| Particle Size (nm) | 50 - 300 | |
| Polydispersity Index (PDI) | 0.1 - 0.3 | |
| Zeta Potential (mV) | -10 to -30 (for anionic surfactants) or +10 to +30 (for cationic surfactants) | |
| Entrapment Efficiency (%) | 60 - 95 | |
| Drug Loading (%) | 1 - 10 |
Table 2: Typical Physicochemical Characteristics of Nanostructured Lipid Carriers (NLCs)
| Parameter | Typical Range | Reference |
| Particle Size (nm) | 40 - 500 | |
| Polydispersity Index (PDI) | 0.1 - 0.4 | |
| Zeta Potential (mV) | -15 to -40 | |
| Entrapment Efficiency (%) | 70 - 99 | |
| Drug Loading (%) | 5 - 25 |
Signaling Pathways and Logical Relationships
The enhanced oral bioavailability of drugs formulated in lipid nanoparticles can be attributed to several mechanisms. The following diagram illustrates the logical relationship between the formulation properties and the biological outcomes.
Conclusion
While specific experimental data on this compound in drug formulations is currently limited, its physicochemical properties suggest it is a viable candidate for the development of SLNs and NLCs. The protocols and data presented here, based on analogous lipid systems, provide a robust framework for researchers to begin exploring the potential of this compound as a novel excipient for advanced drug delivery. Further investigation into the specific properties of this compound, such as its polymorphism and interaction with various drugs and surfactants, will be crucial for optimizing formulation performance.
References
- 1. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LIPID-BASED DELIVERY - Advanced Lipid-Based Drug Delivery Systems: Solid Lipid Nanoparticles & Nanostructured Lipid Carriers [drug-dev.com]
- 5. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the stability of 1,3-Dielaidin in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1,3-Dielaidin in solution during their experiments.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Activity
Possible Cause: Degradation of this compound in your stock or working solutions. The primary degradation pathways are acyl migration, hydrolysis, and oxidation.
Solutions:
-
Acyl Migration: this compound can isomerize to the more thermodynamically stable 1,2-Dielaidin. This process is accelerated by high temperatures.
-
Recommendation: Prepare stock solutions in a suitable organic solvent and store them at low temperatures. For long-term storage, -20°C or -80°C is recommended. Minimize the time solutions are kept at room temperature.
-
-
Hydrolysis: The ester bonds of this compound can be hydrolyzed, especially in the presence of water and at acidic or alkaline pH. This can be a significant issue in aqueous buffers.
-
Recommendation: Prepare fresh working solutions in your aqueous buffer immediately before use. If storage in an aqueous medium is unavoidable, use a neutral pH buffer (pH 6-7) and store at 4°C for short periods. Avoid prolonged storage in aqueous solutions.
-
-
Oxidation: The double bonds in the elaidic acid chains of this compound are susceptible to oxidation, which can be initiated by light, oxygen, and metal ions.
-
Recommendation: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. De-gas solvents and buffers to remove dissolved oxygen. Store solutions under an inert atmosphere (e.g., argon or nitrogen).
-
Issue 2: Precipitation of this compound in Aqueous Solutions
Possible Cause: this compound is a lipid and has very low solubility in aqueous solutions.
Solutions:
-
Solvent Choice: Prepare a concentrated stock solution in an organic solvent such as ethanol, DMSO, or a mixture of chloroform and methanol.
-
Use of a Carrier: For cell-based assays, you can complex this compound with a carrier protein like bovine serum albumin (BSA) to improve its solubility and delivery to cells.
-
Sonication: After diluting the organic stock solution into your aqueous buffer, sonicate the solution briefly to aid in dispersion. Be mindful that excessive sonication can generate heat and accelerate degradation.
-
Vortexing: Vigorous vortexing during dilution can also help to create a more uniform suspension.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: The most significant cause of instability for 1,3-diacylglycerols like this compound is acyl migration, where the acyl chain on the sn-1 or sn-3 position moves to the sn-2 position, forming the 1,2-isomer. This process is highly dependent on temperature.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions of this compound in an organic solvent should be stored at -20°C or -80°C, protected from light, and preferably under an inert atmosphere. Short-term storage of freshly prepared aqueous working solutions at 4°C is acceptable, but they should be used as quickly as possible.
Q3: How does pH affect the stability of this compound?
A3: Both acidic and alkaline pH can accelerate the hydrolysis of the ester bonds in this compound, leading to the formation of elaidic acid and monoelaidin. Lipase activity, which can also hydrolyze the molecule, is often optimal at acidic pH values.[1] Therefore, it is recommended to work with solutions at a neutral pH whenever possible.
Q4: Can I heat my this compound solution to help it dissolve?
A4: Gentle warming may be used cautiously to aid dissolution in organic solvents. However, prolonged heating or high temperatures should be avoided as this will significantly accelerate acyl migration and degradation.
Q5: How can I check the purity and integrity of my this compound solution?
A5: The purity and the ratio of 1,3- to 1,2-isomers can be assessed using High-Performance Liquid Chromatography (HPLC) with a refractive index or an evaporative light scattering detector. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment.
Data Presentation
Table 1: Factors Affecting the Stability of this compound in Solution
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures significantly increase the rate of acyl migration to the 1,2-isomer. | Store stock solutions at -20°C or -80°C. Minimize time at room temperature. |
| Solvent | Polar protic solvents may facilitate acyl migration more than non-polar aprotic solvents. Aqueous solutions can lead to hydrolysis. | Use a high-purity organic solvent like ethanol or DMSO for stock solutions. Prepare aqueous working solutions fresh. |
| pH | Acidic and alkaline conditions can catalyze the hydrolysis of ester bonds. | Maintain a neutral pH (6-7) in aqueous buffers. |
| Light | UV light can promote the oxidation of the unsaturated fatty acid chains. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Oxygen | The presence of oxygen can lead to the oxidation of the double bonds in the elaidic acid chains. | De-gas solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
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Add the appropriate volume of a high-purity organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) for a short period can be used if necessary.
-
Store the stock solution in an amber, tightly sealed vial at -20°C or -80°C.
Protocol 2: Analysis of this compound Isomeric Purity by HPLC
-
Mobile Phase: Prepare an isocratic mobile phase of hexane:isopropanol:acetic acid (98.5:1.5:0.05, v/v/v) or a similar non-polar mixture.
-
Column: Use a normal-phase silica column.
-
Sample Preparation: Dilute a small aliquot of your this compound solution in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system. Use a refractive index detector or an evaporative light scattering detector for detection.
-
Analysis: The 1,2-isomer will typically elute before the 1,3-isomer. Quantify the peak areas to determine the isomeric purity.
Visualizations
References
Technical Support Center: Synthesis of Pure 1,3-Dielaidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure 1,3-dielaidin. Our aim is to address common challenges and provide actionable solutions to facilitate successful experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, molar ratio). - Inefficient purification process. - Enzyme deactivation (for enzymatic synthesis). | - Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Optimize reaction parameters. Refer to the quantitative data tables below for guidance. - Employ multi-step purification involving crystallization and column chromatography. - Ensure the enzyme is stored and handled correctly. Consider using immobilized lipase for better stability. |
| High Content of 1,2-Dielaidin (Acyl Migration) | - High reaction temperatures. - Presence of acidic or basic catalysts promoting migration. - Prolonged reaction times. | - For enzymatic synthesis, maintain the optimal temperature for the specific lipase used (typically 40-60°C). - For chemical synthesis, use mild reaction conditions and consider protecting the sn-2 hydroxyl group of glycerol. - Minimize reaction time once equilibrium is reached. |
| Presence of Monoglycerides and Triglycerides in Final Product | - Incomplete reaction or side reactions. - Incorrect molar ratio of reactants. - Inefficient purification. | - Adjust the molar ratio of glycerol to elaidic acid (or its ester). A 1:2 molar ratio is a common starting point. - Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate different glyceride classes. - Molecular distillation can be effective for removing monoglycerides. |
| Difficulty in Purifying this compound | - Similar polarities of 1,2- and 1,3-isomers. - Co-crystallization of impurities. | - Use a multi-step purification approach. Start with crystallization to enrich the 1,3-isomer, followed by silica gel chromatography for fine separation. - For crystallization, test different solvent systems (e.g., hexane, acetone, ethanol) and temperatures. |
| Inconsistent Results in Enzymatic Synthesis | - Variation in lipase activity. - Presence of water in the reaction medium, which can lead to hydrolysis. - Improper immobilization of the lipase. | - Use a consistent source and batch of lipase. - Perform the reaction in a solvent-free system or use a non-polar organic solvent. Add molecular sieves to remove water generated during esterification. - If preparing your own immobilized lipase, ensure the support and immobilization protocol are standardized. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing pure this compound?
A1: The primary challenges include:
-
Controlling Regioselectivity: Ensuring that the elaidic acid molecules are esterified specifically at the sn-1 and sn-3 positions of the glycerol backbone.
-
Preventing Acyl Migration: The migration of an acyl group from the sn-1 or sn-3 position to the sn-2 position is a common side reaction, leading to the formation of the undesired 1,2-dielaidin isomer. This migration is often catalyzed by heat or acidic/basic conditions.
-
Purification: The final reaction mixture is typically a complex blend of this compound, 1,2-dielaidin, monoglycerides, unreacted elaidic acid, and triglycerides. Separating pure this compound from these components can be challenging due to their similar chemical properties.
Q2: What are the advantages of using enzymatic synthesis over chemical synthesis for this compound?
A2: Enzymatic synthesis, particularly with a 1,3-specific lipase, offers several advantages:
-
High Regioselectivity: 1,3-specific lipases selectively catalyze the esterification at the primary hydroxyl groups of glycerol, minimizing the formation of 2-monoelaidin and 1,2-dielaidin.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which significantly reduces the risk of acyl migration.
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Fewer Side Products: The specificity of the enzyme leads to a cleaner reaction mixture, simplifying the subsequent purification process.
-
Greener Chemistry: Enzymatic methods avoid the use of harsh chemicals and protecting groups often required in chemical synthesis.
Q3: How can I minimize acyl migration during the synthesis and workup?
A3: To minimize acyl migration:
-
Use Low Temperatures: Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. For enzymatic reactions, adhere to the optimal temperature for the lipase.
-
Avoid Harsh pH: Maintain a neutral pH throughout the process, as both acidic and basic conditions can catalyze acyl migration.
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Prompt Purification: Process the reaction mixture promptly after completion. Avoid prolonged heating or storage of the crude product.
-
Mild Purification Techniques: Employ purification methods that do not require high temperatures, such as low-temperature crystallization and flash column chromatography.
Q4: What is a suitable starting molar ratio of glycerol to elaidic acid for the synthesis?
A4: A common starting point for the direct esterification of glycerol with elaidic acid is a molar ratio of 1:2. However, the optimal ratio can vary depending on the specific reaction conditions and whether a solvent is used. In some cases, a slight excess of the fatty acid may be used to drive the reaction to completion. For enzymatic reactions, a glycerol to fatty acid molar ratio of 1:2 to 1:3 has been shown to be effective.
Q5: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
A5: The following techniques are recommended:
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Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of products (monoglycerides, diglycerides, and triglycerides).
-
Gas Chromatography (GC): After conversion of the glycerides to their fatty acid methyl esters (FAMEs), GC can be used to determine the fatty acid composition. For analyzing the glyceride profile directly, high-temperature GC with a suitable column is necessary.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is an excellent technique for separating and quantifying monoglycerides, diglycerides (1,2- and 1,3-isomers), and triglycerides.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₇₂O₅ | [1][2] |
| Molecular Weight | 620.99 g/mol | [1][2] |
| Melting Point | 55 °C | [3] |
| Boiling Point | 678.3 °C at 760 mmHg | |
| Density | 0.934 g/cm³ | |
| Appearance | White solid | |
| Storage Temperature | -20 °C |
Table 2: Comparison of Reaction Conditions for Enzymatic Synthesis of 1,3-Diacylglycerols
| Lipase Source | Substrates | Molar Ratio (Glycerol:Fatty Acid) | Temperature (°C) | Time (h) | Enzyme Load (wt%) | 1,3-DAG Content in DAGs (%) | Overall DAG Yield (mol%) | Reference |
| Lipozyme RM IM | Glycerol, Lauric Acid | 1:2 | 50 | 3 | 5 | ~89 | 80.3 | |
| Lipozyme 435 | Glycerol, PUFAs from Echium oil | 1:3 | 60 | 4 | 2 | 76.7 | 88.7 | |
| Lipozyme RM IM | Tallow Fatty Acid Ethyl Ester, Glycerol | 1:2 | 50 | 6 | 1 | Not specified | 72.5 (1,3-DAG) | |
| Lipozyme TL IM | Glycerol, Palmitic Acid | 1:2 | 73 | 6 | Not specified | 75.0 | 35.0 |
Note: The yields and product compositions are highly dependent on the specific fatty acid used and the purification methods employed.
Experimental Protocols
Detailed Methodology for Lipase-Catalyzed Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagents.
Materials:
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Glycerol (anhydrous)
-
Elaidic acid (≥99% purity)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
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Anhydrous non-polar solvent (e.g., n-hexane or 2-methyl-2-butanol), optional
-
Molecular sieves (3Å or 4Å), activated
-
Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, combine glycerol and elaidic acid in a 1:2 molar ratio.
-
If using a solvent, add the desired volume (e.g., to achieve a 10-20% substrate concentration). A solvent-free system is often preferred to simplify downstream processing.
-
Add activated molecular sieves (approximately 10% w/w of reactants) to the mixture to adsorb the water produced during the reaction.
-
-
Enzymatic Esterification:
-
Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% by weight of the total substrates.
-
Place the flask in a temperature-controlled shaker or use a magnetic stirrer. Set the temperature to the optimum for the chosen lipase (e.g., 50-60°C for Lipozyme RM IM).
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If conducting the reaction under vacuum, connect the flask to a vacuum line to facilitate water removal.
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Allow the reaction to proceed for the desired time (e.g., 3-24 hours). Monitor the progress by TLC, analyzing for the consumption of elaidic acid and the formation of dielaidin.
-
-
Reaction Termination and Enzyme Recovery:
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Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.
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The enzyme can be washed with a non-polar solvent, dried, and potentially reused.
-
-
Purification of this compound:
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Removal of Unreacted Fatty Acid: Unreacted elaidic acid can be removed by washing the reaction mixture with a weak alkaline solution (e.g., dilute NaHCO₃ solution) followed by washing with water to neutrality. Alternatively, short-path distillation can be employed.
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable warm solvent (e.g., acetone or hexane). Cool the solution slowly to induce crystallization. The 1,3-isomer is generally less soluble and will crystallize out first. Filter the crystals and wash with cold solvent.
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Silica Gel Column Chromatography: For higher purity, the crystallized product can be further purified by column chromatography.
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Pack a column with silica gel and equilibrate with a non-polar solvent like hexane.
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Dissolve the product in a minimal amount of the mobile phase and load it onto the column.
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Elute with a gradient of increasing polarity, for example, from pure hexane to a mixture of hexane and ethyl acetate.
-
Collect fractions and analyze them by TLC to identify those containing pure this compound.
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Combine the pure fractions and evaporate the solvent under reduced pressure.
-
-
-
Analysis and Characterization:
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Confirm the purity and identity of the final product using HPLC, GC, and/or NMR spectroscopy.
-
Mandatory Visualization
Experimental Workflow for this compound Synthesis
Caption: Workflow for the enzymatic synthesis and purification of this compound.
Signaling Pathway of this compound Synthesis and Side Reactions
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
Navigating the Challenges of 1,3-Dielaidin Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the solubility challenges of 1,3-Dielaidin in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a diacylglycerol (DAG) containing two elaidic acid chains, which are trans-isomers of oleic acid. Like many lipids, it is highly hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological experiments. This can result in precipitation, inconsistent concentrations, and unreliable experimental outcomes.
Q2: What are the initial signs of this compound precipitation in my experimental setup?
A2: Initial signs of precipitation can be subtle, appearing as a faint cloudiness or turbidity in your solution. In more pronounced cases, visible aggregates or a pellet at the bottom of the tube may be observed. This can negatively impact your experiment by reducing the effective concentration of the compound and potentially introducing artifacts.
Q3: Is it possible to dissolve this compound directly in my aqueous buffer or cell culture medium?
A3: It is not recommended to dissolve this compound directly in aqueous solutions. Due to its lipophilic nature, it will not dissolve adequately and is likely to precipitate immediately. The recommended method involves first dissolving it in an appropriate organic solvent to create a concentrated stock solution.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: this compound is a white solid with a melting point of 55°C.[1] Stock solutions should be stored in a tightly sealed vial at -20°C to prevent solvent evaporation and degradation.
Troubleshooting Guide: Overcoming this compound Precipitation
Encountering precipitation when working with this compound is a common hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.
Issue: Precipitation upon dilution of the organic stock solution into an aqueous buffer.
This phenomenon, known as "precipitation upon dilution," occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous environment, even with a small percentage of the organic solvent present.
Troubleshooting Workflow for Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound
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Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
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Sterile microcentrifuge tubes or glass vials
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Vortex mixer
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Water bath or heat block (optional)
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Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
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If the solution is not clear, gently warm it in a water bath set to a temperature below the melting point of this compound (e.g., 37-50°C) for 5-10 minutes.
-
Alternatively, or in combination with warming, sonicate the solution for 5-10 minutes until it becomes clear.
-
Store the clear stock solution at -20°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol details the dilution of the this compound stock solution into a cell culture medium, with the option of using a carrier protein to enhance solubility.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (37°C)
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Fatty acid-free Bovine Serum Albumin (BSA) solution (optional, typically 10% w/v in PBS)
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Sterile conical tubes
Procedure:
Method A: Direct Dilution
-
Pre-warm the required volume of cell culture medium to 37°C.
-
While vortexing the pre-warmed medium, rapidly inject the required volume of the this compound stock solution to achieve the final desired concentration. Crucially, ensure the final concentration of the organic solvent is low (ideally ≤ 0.5% v/v).
-
Visually inspect the solution for any signs of precipitation.
Method B: Using a BSA Carrier
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In a sterile tube, add the required volume of pre-warmed cell culture medium.
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Add the appropriate volume of a 10% fatty acid-free BSA solution to the medium to achieve a final BSA concentration that is equimolar or in slight excess to the final this compound concentration.
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Gently mix the medium containing BSA.
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While vortexing, add the required volume of the this compound stock solution to the BSA-containing medium.
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Incubate the final solution at 37°C for 15-30 minutes with occasional gentle mixing to allow for the complexation of this compound to BSA.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively available in the literature, the following table provides general solubility information for diacylglycerols and recommended starting concentrations for stock solutions.
| Solvent | General Diacylglycerol Solubility | Recommended Starting Stock Concentration for this compound |
| DMSO | Generally soluble | 10 - 50 mg/mL |
| Ethanol | Generally soluble | 10 - 50 mg/mL |
| Chloroform | Soluble | Not recommended for direct use in cell culture |
| Hexane | Sparingly soluble | Not recommended for preparing stock solutions for aqueous dilution |
Signaling Pathway and Experimental Workflow
This compound and the Protein Kinase C (PKC) Signaling Pathway
This compound, as a diacylglycerol, is a key second messenger that activates the Protein Kinase C (PKC) family of enzymes. This activation is a critical step in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). While IP3 stimulates the release of intracellular calcium, DAG directly recruits and activates PKC at the cell membrane.
Caption: Activation of the PKC signaling pathway by this compound.
Experimental Workflow: Assessing PKC Activation by this compound
This workflow outlines the key steps for treating cells with this compound and subsequently measuring the activation of a downstream target of PKC, such as the phosphorylation of a specific substrate.
References
optimizing storage conditions for 1,3-Dielaidin to prevent degradation
This technical support center provides guidance on the optimal storage conditions for 1,3-Dielaidin to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary causes of degradation for unsaturated lipids like this compound are hydrolysis and oxidation.[1] As an unsaturated diglyceride, the ester linkages are susceptible to hydrolysis, and the double bonds in the elaidic acid chains are prone to oxidation.
Q2: How should I store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored dissolved in a suitable organic solvent at -20°C ± 4°C in a tightly sealed glass container with a Teflon-lined cap, preferably under an inert atmosphere of argon or nitrogen.[1] Storing it as a dry powder is not recommended as it can be hygroscopic and prone to degradation.[1]
Q3: Can I store solutions of this compound in plastic tubes?
A3: No, it is strongly advised against storing organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[1] Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your sample. Always use glass containers with Teflon-lined closures for storage.[1]
Q4: What signs of degradation should I look for in my this compound sample?
A4: Visual signs of degradation in a solid sample can include a change in color (yellowing or browning) or the material becoming gummy or oily. For solutions, the appearance of precipitates or a change in color can indicate degradation. Chemical analysis is required for definitive assessment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results | Degradation of this compound leading to the presence of impurities such as free fatty acids, monoglycerides, or oxidation products. | - Verify the storage conditions of your this compound stock. - Perform a quality control check on your stock solution using an appropriate analytical method (see Experimental Protocols). - If degradation is confirmed, discard the old stock and prepare a fresh solution from a new, unopened vial. |
| Precipitate forms in the solution during storage | The solvent may not be suitable, or the concentration may be too high for the storage temperature. The precipitate could also be a degradation product. | - Try a different solvent or a solvent mixture to improve solubility at low temperatures. - Consider storing at a slightly higher temperature if it does not compromise stability (e.g., -20°C instead of -80°C), after verifying stability at that temperature. - Analyze the precipitate to determine if it is the intact lipid or a degradation product. |
| Difficulty dissolving this compound | The lipid may have partially degraded, or the chosen solvent may be inappropriate. | - Ensure the solvent is of high purity and suitable for lipids (e.g., chloroform, methanol, or a mixture). - Gentle warming and vortexing can aid dissolution. Avoid excessive heat, which can accelerate degradation. - If the issue persists, the purity of the lipid may be compromised. |
Optimal Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Physical Form | In a suitable organic solvent | Prevents hydrolysis and oxidation that can occur in the hygroscopic powder form. |
| Temperature | -20°C ± 4°C | Slows down chemical degradation processes. |
| Container | Glass vial with Teflon-lined cap | Avoids leaching of impurities from plastic and ensures a tight seal. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the unsaturated fatty acid chains. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Degradation by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the presence of hydrolytic degradation products such as free elaidic acid and monoelaidin.
Materials:
-
This compound sample
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TLC silica gel plate
-
Developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Iodine vapor or other suitable visualization agent
-
Standards for this compound, elaidic acid, and monoelaidin
Procedure:
-
Spot a small amount of the this compound sample and the standards onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the developing solvent system.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and allow the solvent to evaporate.
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Visualize the spots by placing the plate in a chamber containing iodine vapor or by using another appropriate visualization method.
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Compare the Rf values of the spots in the sample lane to those of the standards. The presence of spots corresponding to elaidic acid or monoelaidin indicates hydrolysis.
Protocol 2: Quantification of Oxidation by Peroxide Value (PV) Titration
Objective: To quantify the initial products of lipid oxidation (peroxides and hydroperoxides).
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)
-
Starch indicator solution (1%)
Procedure:
-
Weigh a known amount of the this compound sample into a flask.
-
Add the acetic acid-chloroform solvent and swirl to dissolve.
-
Add the saturated KI solution, swirl, and let it stand in the dark for 1 minute.
-
Add deionized water and titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Add the starch indicator solution and continue the titration until the blue color disappears.
-
Perform a blank titration under the same conditions.
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Calculate the peroxide value (in meq/kg) using the following formula: PV = (S - B) * N * 1000 / W Where: S = volume of Na₂S₂O₃ solution used for the sample (mL) B = volume of Na₂S₂O₃ solution used for the blank (mL) N = normality of the Na₂S₂O₃ solution W = weight of the sample (g)
Visualizations
Caption: Workflow for assessing the stability of this compound under various storage conditions.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Troubleshooting 1,3-Dielaidin Peak Tailing in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues when analyzing 1,3-Dielaidin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: A-Z
Peak tailing in HPLC can compromise the accuracy and resolution of your analysis.[1][2][3] This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for this compound.
Initial Assessment: Is it Peak Tailing?
First, confirm that you are observing peak tailing. An ideal chromatographic peak has a symmetrical, Gaussian shape.[2] Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.[4] This can be quantified using the tailing factor or asymmetry factor, with a value greater than 1.2 often indicating a problem.
Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a compound like this compound?
A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For this compound, which has a hydroxyl group, this can involve interactions with residual silanol groups on the silica-based stationary phase. Other common causes include:
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shape.
-
Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, influencing interactions.
-
Extra-column Effects: Dead volume in the tubing and connections can cause peak broadening and tailing.
The following diagram illustrates the interaction between an analyte and residual silanol groups on the stationary phase, a common cause of peak tailing.
Caption: Analyte interaction with residual silanol groups.
Q2: How can I determine if column overload is causing peak tailing for this compound?
A2: To check for column overload, you can perform a simple experiment. Reduce the concentration of your this compound sample and inject it again. If the peak shape improves and becomes more symmetrical at a lower concentration, column overload is a likely cause.
| Injection Concentration | Peak Asymmetry |
| 100 µg/mL | 1.8 |
| 50 µg/mL | 1.5 |
| 10 µg/mL | 1.1 |
| Note: This is example data and will vary based on your specific experimental conditions. |
Q3: What role does the mobile phase play in peak tailing and how can I optimize it for this compound?
A3: The mobile phase is a critical factor in controlling peak shape. For a non-polar compound like this compound, you are likely using a reversed-phase method. Here's how you can optimize the mobile phase:
-
pH Adjustment: While this compound itself is not ionizable, the silanol groups on the silica stationary phase are. Operating at a lower pH (around 3-4) can suppress the ionization of these silanol groups, reducing their interaction with the hydroxyl group of this compound and improving peak shape.
-
Mobile Phase Modifiers: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of polar analytes.
-
Solvent Composition: Ensure your mobile phase solvents are of high purity and are properly degassed to prevent bubble formation, which can affect the baseline and peak shape.
Q4: My peak tailing persists even after optimizing the mobile phase. What should I check next?
A4: If mobile phase optimization doesn't resolve the issue, the next step is to investigate the column and the HPLC system itself.
-
Column Contamination: Your column may be contaminated with strongly retained compounds from previous injections. Try flushing the column with a strong solvent to clean it. If this doesn't work, the column may be permanently damaged and need replacement.
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Use of a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and extend its lifetime.
-
Column Choice: If you are using a standard silica-based column, consider switching to an "end-capped" column. End-capping is a process that chemically modifies the residual silanol groups to make them less active, thereby reducing secondary interactions.
-
Extra-Column Volume: Minimize the length and internal diameter of the tubing connecting the injector, column, and detector to reduce dead volume. Ensure all fittings are properly tightened to prevent leaks.
Experimental Protocols
Protocol 1: Column Flushing to Address Contamination
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with a series of solvents, starting with your mobile phase without the buffer, followed by progressively stronger, miscible solvents. For a reversed-phase column, a typical sequence would be:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Flush with at least 10-20 column volumes of each solvent.
-
Equilibrate the column with the initial mobile phase conditions before reconnecting the detector.
Protocol 2: Sample Dilution to Test for Column Overload
-
Prepare a stock solution of your this compound standard at a known concentration.
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Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).
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Inject each dilution onto the HPLC system under your standard operating conditions.
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Analyze the peak shape for each concentration. A significant improvement in the tailing factor at lower concentrations indicates that column overload was the issue.
References
Technical Support Center: Accurate Quantification of 1,3-Dielaidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the accurate quantification of 1,3-Dielaidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
A1: this compound is a diacylglycerol containing two elaidic acid molecules, which are trans fatty acids. Accurate quantification is crucial in food science, nutrition, and metabolic research to understand its dietary intake, metabolic fate, and potential physiological effects.
Q2: Which analytical techniques are most suitable for quantifying this compound?
A2: The most common and effective techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. GC-MS is suitable for volatile derivatives of this compound, while HPLC-MS is preferred for direct analysis of the intact molecule.
Q3: What are the critical steps in sample preparation for this compound analysis?
A3: Critical steps include lipid extraction from the sample matrix, purification to remove interfering substances, and potential derivatization for GC analysis. A common lipid extraction method is the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol mixture.
Q4: How can I ensure the stability of this compound during sample storage and preparation?
A4: To prevent degradation, samples should be stored at -80°C. Minimize freeze-thaw cycles and exposure to light and oxygen. Use antioxidants like butylated hydroxytoluene (BHT) during extraction and storage.
Q5: Where can I obtain a certified reference standard for this compound?
A5: Certified reference materials for this compound can be purchased from suppliers of analytical standards.[1] It is essential to use a high-purity standard for accurate calibration.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
Poor Peak Shape or Tailing in Chromatography
| Potential Cause | Recommended Solution |
| Active sites on the column | Use a column with end-capping. For GC, ensure proper deactivation of the liner and column. |
| Inappropriate mobile/carrier gas flow rate | Optimize the flow rate. Slower rates can sometimes improve peak shape but will increase run time. |
| Sample overload | Dilute the sample or inject a smaller volume. |
| Co-elution with interfering compounds | Improve sample cleanup procedures or adjust the chromatographic gradient/temperature program for better separation. |
| Incompatible solvent for injection | The injection solvent should be compatible with the mobile phase (HPLC) or easily vaporized (GC). |
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Inefficient extraction | Optimize the extraction solvent system and procedure. Perform validation studies to check recovery. |
| Degradation of the analyte | Ensure proper sample handling and storage conditions as mentioned in the FAQs. Use fresh samples and standards. |
| Suboptimal instrument parameters | Tune the mass spectrometer and optimize ionization source parameters. For GC, check injection port temperature. |
| Matrix effects (ion suppression in MS) | Use a matrix-matched calibration curve or an internal standard (e.g., deuterated this compound).[2] Improve sample purification steps. |
| Detector not sensitive enough | Consider using a more sensitive detector, such as a mass spectrometer, if not already in use. |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent sample preparation | Standardize all steps of the sample preparation protocol. Use automated liquid handlers if available for better precision. |
| Instrument instability | Allow the instrument to stabilize before running samples. Monitor system suitability parameters throughout the run. |
| Inaccurate pipetting | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
| Non-homogenous sample | Ensure the sample is thoroughly homogenized before taking an aliquot for extraction. |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-MS
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Sample Preparation (Lipid Extraction):
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Homogenize 100 mg of the sample.
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Add 2 mL of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT.
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Vortex vigorously for 2 minutes.
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Add 0.5 mL of 0.9% NaCl solution and vortex again.
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Centrifuge at 2000 x g for 10 minutes to separate the phases.
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Collect the lower organic phase (chloroform layer).
-
Dry the extract under a stream of nitrogen.
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Reconstitute the residue in 500 µL of isopropanol for HPLC-MS analysis.
-
-
HPLC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transition: Monitor for the specific precursor-to-product ion transition for this compound.
-
Protocol 2: Quantification of this compound using GC-MS (after derivatization)
-
Lipid Extraction and Saponification:
-
Perform lipid extraction as described in Protocol 1.
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After drying the extract, add 1 mL of 0.5 M NaOH in methanol.
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Heat at 80°C for 10 minutes to saponify the diacylglycerol, releasing the elaidic acid.
-
-
Derivatization (to form Fatty Acid Methyl Esters - FAMEs):
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Cool the sample and add 1 mL of 14% boron trifluoride in methanol.
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Heat at 80°C for 5 minutes.
-
Cool and add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
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Injection: Splitless injection of 1 µL at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Quantification: Use selected ion monitoring (SIM) for the characteristic ions of elaidic acid methyl ester.
-
Quantitative Data Summary
The following tables present hypothetical yet realistic performance data for the described methods.
Table 1: HPLC-MS Method Performance
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 92 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
Table 2: GC-MS Method Performance (for elaidic acid after derivatization)
| Parameter | Value |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Recovery (including extraction and derivatization) | 88 - 102% |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 10% |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: A logical flow for troubleshooting common analytical issues.
Caption: Simplified metabolic fate of dietary this compound.
References
preventing isomerization of 1,3-Dielaidin during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of 1,3-Dielaidin during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
A1: this compound is a triglyceride molecule composed of a glycerol backbone with elaidic acid, a trans fatty acid, esterified at the sn-1 and sn-3 positions. Isomerization, the conversion of the trans double bond in elaidic acid to its cis counterpart (oleic acid), is a significant concern because it leads to the inaccurate quantification of this compound. This can have profound implications in research and drug development, where precise measurements are critical for assessing product quality, stability, and biological activity.
Q2: What are the primary factors that can induce the isomerization of this compound during analysis?
A2: The primary factors that can induce isomerization include:
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Heat: High temperatures, particularly during gas chromatography (GC) injection and analysis, can provide the energy needed for the trans-to-cis conversion.
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Light: Exposure to UV light can promote isomerization.
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Acid/Base Catalysis: The presence of strong acids or bases, often used in derivatization procedures to form fatty acid methyl esters (FAMEs), can catalyze the isomerization process.
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Active Surfaces: Active sites on GC liners, columns, or other parts of the analytical system can also contribute to isomerization.
Q3: What is the most common analytical workflow for this compound, and where are the critical points for isomerization?
A3: The most common workflow involves the conversion of the triglyceride to FAMEs followed by GC analysis. The critical points for isomerization are the derivatization (methylation) step and the GC analysis itself due to the high temperatures involved.
Q4: Are there alternative analytical techniques to GC that can minimize isomerization?
A4: Yes, High-Performance Liquid Chromatography (HPLC) can be a valuable alternative.[1][2][3][4][5] HPLC analysis of the intact triglyceride at ambient or slightly elevated temperatures avoids the high temperatures of GC, thereby minimizing the risk of thermally induced isomerization. Reversed-phase HPLC with a C18 column is a common approach.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound that may be related to isomerization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks corresponding to cis-isomers (e.g., 1,3-Dioleoyl-glycerol) in the chromatogram of a pure this compound standard. | 1. On-column isomerization: The GC inlet or column temperature is too high. 2. Derivatization-induced isomerization: The methylation conditions (temperature, time, catalyst) are too harsh. 3. Contaminated standard: The standard itself may contain cis-isomer impurities. | 1. Optimize GC conditions: Lower the injector and oven temperatures. Use a highly polar cyanopropylsiloxane stationary phase column (e.g., SP-2560, CP-Sil 88) which allows for lower analysis temperatures. 2. Optimize derivatization: Use milder methylation reagents (e.g., BF3-methanol at a lower temperature and for a shorter duration). Test reagents for their potential to cause isomerization by analyzing a pure oleic acid standard. 3. Verify standard purity: Analyze the standard using a non-isomerizing technique like HPLC at low temperatures. |
| Poor reproducibility of this compound quantification. | 1. Inconsistent isomerization: Variable isomerization rates between samples and standards due to slight differences in sample matrix or processing time. 2. Sample degradation: Exposure of samples to light or heat for varying durations before analysis. | 1. Standardize sample preparation: Ensure that all samples and standards are processed under identical conditions (time, temperature, reagent concentration). 2. Protect samples: Store samples and extracts in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and at low temperatures (-20°C or lower) to prevent degradation. |
| Broad or tailing peaks for FAMEs in GC analysis. | 1. Active sites in the GC system: Contamination in the GC liner or column can cause peak tailing and may also contribute to isomerization. | 1. System maintenance: Regularly replace the GC liner and septum. Condition the GC column according to the manufacturer's instructions to passivate active sites. |
| Quantification of this compound is lower than expected. | 1. Isomerization to cis-form: The trans-isomer is being converted to the cis-isomer, leading to an underestimation of the former. | 1. Implement all the above-mentioned preventive measures: Optimize GC and derivatization conditions, protect samples from light and heat, and ensure a clean and inert analytical system. 2. Consider HPLC analysis: If GC-related isomerization cannot be sufficiently minimized, switch to an HPLC-based method for the analysis of the intact triglyceride. |
Experimental Protocols
Protocol 1: Minimized Isomerization FAME Preparation and GC Analysis (Based on AOAC and AOCS Official Methods)
This protocol is adapted from established methods for trans fatty acid analysis, such as AOAC 996.06 and AOCS Ce 1h-05, with a focus on minimizing isomerization.
1. Lipid Extraction: a. Homogenize the sample thoroughly. b. Extract the lipid fraction using a suitable solvent system (e.g., Folch method with chloroform:methanol 2:1 v/v). c. Evaporate the solvent under a stream of nitrogen at a low temperature (<40°C).
2. Fatty Acid Methyl Ester (FAME) Preparation (Methylation): a. To the extracted lipid (approx. 25 mg), add 1.5 mL of 0.5 N NaOH in methanol. b. Heat at 100°C for 5 minutes in a sealed tube. c. Cool to room temperature. d. Add 2 mL of Boron Trifluoride (BF3) in methanol (12-14%). e. Heat at 100°C for 5 minutes. f. Cool to room temperature. g. Add 1 mL of isooctane and 5 mL of saturated NaCl solution. h. Shake vigorously for 30 seconds. i. Allow the layers to separate and transfer the upper isooctane layer containing the FAMEs to a clean vial for GC analysis.
3. Gas Chromatography (GC) Analysis: a. GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID). b. Column: Highly polar capillary column (e.g., SP-2560, CP-Sil 88, or similar cyanopropylsiloxane phase), 100 m x 0.25 mm ID, 0.20 µm film thickness. c. Carrier Gas: Helium or Hydrogen at an appropriate flow rate. d. Temperatures:
- Injector: 225°C
- Detector: 250°C
- Oven Program: Hold at 180°C for the duration of the run (isothermal) or use a temperature program that provides optimal separation without excessive heat. e. Injection: 1 µL of the FAMEs solution.
Protocol 2: Intact Triglyceride Analysis by HPLC
This protocol provides a general framework for the analysis of intact this compound, minimizing the risk of isomerization.
1. Sample Preparation: a. Dissolve the lipid sample in a suitable solvent such as a mixture of acetonitrile and dichloromethane.
2. High-Performance Liquid Chromatography (HPLC) Analysis: a. HPLC System: HPLC with an Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelength, e.g., 205 nm). b. Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Mobile Phase: A gradient of acetonitrile and dichloromethane is commonly used. d. Column Temperature: Ambient or slightly elevated (e.g., 30°C). e. Flow Rate: Typically 1.0 mL/min. f. Injection Volume: 10-20 µL.
Quantitative Data Summary
The following table summarizes the impact of analytical conditions on the stability of elaidic acid, the key fatty acid in this compound.
| Parameter | Condition | Observed Effect on Elaidic Acid Isomerization | Reference |
| Temperature | Heating oleic acid with an acid-activated clay catalyst at 250°C. | Approximately 33% isomerization to elaidic acid within the first minute. | |
| Temperature | Frying ghee at 180°C vs. 200°C. | Elaidic acid content remained constant at 180°C but increased significantly at 200°C. | |
| Catalyst | Base-catalyzed transesterification (Sodium Methoxide). | Under normal conditions, no isomerization of double bonds in polyunsaturated fatty acids occurs. Prolonged use can cause alterations. | |
| Catalyst | Acid-catalyzed methylation (BF3-Methanol). | A commonly used reagent in official methods for trans fat analysis. Careful control of reaction time and temperature is crucial. |
Visualizations
Experimental Workflow for GC Analysis
Caption: Workflow for the GC analysis of this compound, highlighting critical steps for potential isomerization.
Decision Tree for Troubleshooting Isomerization
Caption: A decision tree to guide troubleshooting efforts when isomerization of this compound is suspected.
References
dealing with matrix effects in 1,3-Dielaidin mass spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the mass spectrometry analysis of 1,3-Dielaidin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which negatively impacts the accuracy, reproducibility, and sensitivity of quantitative analysis.[2][3] The most common manifestation is ion suppression, where matrix components compete with the analyte for ionization in the mass spectrometer's source.[4]
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A2: Analysis of this compound, a triglyceride, is often performed on complex biological samples like plasma, serum, or tissue extracts. These matrices contain high concentrations of endogenous compounds, especially phospholipids, which are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry. Since lipids like this compound share similar chemical properties with these interfering matrix components, they often co-extract during sample preparation and co-elute during chromatographic separation, leading to significant matrix effects.
Q3: What are the most common sources of matrix effects in biological samples?
A3: The most common sources of matrix effects in biological samples are endogenous materials that are present at much higher concentrations than the target analyte. For lipid analysis, these include:
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Phospholipids: Considered one of the most troublesome components, they are highly abundant in plasma and serum and are a primary cause of ion suppression.
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Salts and Buffers: Can alter the ionization process, typically eluting at the beginning of the chromatographic run.
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Other Lipids and Metabolites: High concentrations of other triglycerides, fatty acids, and cholesterol can compete with this compound for ionization.
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Proteins and Peptides: Although largely removed during initial preparation steps like protein precipitation, residual amounts can still interfere.
Q4: How can I quantify the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by comparing the analyte's signal in a post-extraction spiked matrix sample to its signal in a neat (pure) solvent solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. For example, if the signal in the matrix is 70% of the signal in the neat standard, it means 30% of the signal is lost due to the matrix effect.
Troubleshooting Guide
Problem 1: My this compound signal is low, inconsistent, or completely suppressed.
This is a classic symptom of ion suppression caused by matrix components co-eluting with your analyte.
Solutions:
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Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Simple protein precipitation is often insufficient for removing phospholipids. Consider more rigorous techniques.
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Liquid-Liquid Extraction (LLE): Utilizes immiscible organic solvents to partition lipids away from more polar interferences.
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Solid-Phase Extraction (SPE): Provides excellent cleanup by retaining the analyte on a solid sorbent while interferences are washed away, or vice-versa. It can offer better reproducibility than LLE.
-
-
Optimize Chromatographic Separation: Modify your LC method to achieve baseline separation between this compound and the regions of ion suppression.
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Adjust the Gradient: Change the mobile phase gradient to better resolve the analyte from interfering peaks.
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Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., phenyl-hexyl) can alter selectivity.
-
-
Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the final extract can reduce the concentration of matrix components below the level where they cause significant suppression.
Problem 2: My results show poor reproducibility and high variability (%RSD > 15%).
High variability across replicate injections or different samples is often caused by inconsistent matrix effects from sample to sample.
Solutions:
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound would have some of its ¹²C atoms replaced with ¹³C. It is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability is normalized, leading to accurate and precise quantification.
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Employ Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank plasma). This ensures that the standards and the samples experience similar matrix effects, improving accuracy.
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Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent. Manual LLE can be a source of variability; automated systems or the more controlled workflow of SPE can improve reproducibility.
Problem 3: How do I choose the right internal standard for this compound analysis?
Solutions:
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Best Choice (Gold Standard): A stable isotope-labeled version of this compound (e.g., this compound-¹³C₆) is the ideal internal standard. It corrects for matrix effects and variations in extraction recovery. While they can be expensive, they provide the highest level of accuracy.
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Good Alternative (Analogue IS): If a SIL-IS is unavailable, use a triglyceride that is structurally similar but not present in the samples. Odd-chain triglycerides like triheptadecanoin (C17:0) or trinonadecanoin (C19:0) are excellent choices for analyzing even-chain triglycerides like this compound, as they are unlikely to be endogenous in most samples.
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Deuterated Standards: Deuterated standards (where hydrogen is replaced by deuterium) are also used. However, care must be taken as they can sometimes exhibit slightly different chromatographic retention times, which could lead to inaccurate correction if they do not co-elute perfectly with the analyte.
Problem 4: How can I visually confirm that matrix effects are the cause of my issues?
Solution:
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Use the Post-Column Infusion (PCI) Technique: This is a powerful diagnostic tool to identify regions of ion suppression or enhancement in your chromatogram.
-
Setup: A syringe pump continuously delivers a standard solution of your analyte (this compound) into the LC flow after the analytical column but before the mass spectrometer inlet.
-
Procedure: First, inject a blank solvent. You will observe a stable, continuous signal for your analyte. Next, inject an extracted blank matrix sample.
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Interpretation: As the matrix components elute from the column, any dips in the stable analyte signal indicate regions of ion suppression. Any rises in the signal indicate ion enhancement. This allows you to see if your analyte's retention time falls within a zone of suppression.
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Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for removing matrix interferences, particularly phospholipids. The following table summarizes the general effectiveness of common techniques.
| Sample Preparation Method | General Principle | Phospholipid Removal Efficiency | Pros | Cons |
| Protein Precipitation (PPT) | An organic solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Low | Simple, fast, inexpensive. | Does not effectively remove phospholipids, leading to significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | Uses immiscible solvents to partition analytes from matrix components based on their relative solubilities. | Moderate to High | More effective than PPT for removing salts and some phospholipids. | Can be labor-intensive, may have lower reproducibility, and can use large volumes of solvent. |
| Solid-Phase Extraction (SPE) | A chromatographic technique that separates components based on their physical and chemical properties as they pass through a solid sorbent. | High to Very High | Highly selective, provides cleaner extracts, high recovery rates, and better reproducibility than LLE. | Can be more time-consuming and costly; requires method development. |
| HybridSPE®-Phospholipid | A specialized SPE technique that combines protein precipitation with targeted phospholipid removal in a single device. | Very High | Provides highly effective and specific removal of phospholipids, leading to a dramatic increase in analyte response. | More specialized and may have higher upfront costs than generic SPE. |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general framework for cleaning a plasma sample to reduce matrix effects before LC-MS analysis. Note: Specific sorbents, solvents, and volumes should be optimized for your specific application.
Materials:
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Reversed-phase (e.g., C18) SPE cartridges
-
Plasma sample containing this compound
-
Internal Standard (e.g., Triheptadecanoin solution)
-
Methanol (MeOH), Water, Acetonitrile (ACN), Isopropanol (IPA), Hexane
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SPE Vacuum Manifold
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Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
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Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 400 µL of cold IPA to precipitate proteins. Vortex for 30 seconds.
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Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of Hexane through the cartridge.
-
Pass 1 mL of IPA through the cartridge.
-
Pass 1 mL of MeOH through the cartridge.
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Equilibrate the cartridge by passing 1 mL of water. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step (Step 1) onto the conditioned SPE cartridge.
-
Allow the sample to pass through slowly by gravity or with gentle vacuum.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 90:10 (v/v) water/methanol to remove polar interferences.
-
Apply a full vacuum for 2-5 minutes to completely dry the sorbent bed.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the this compound and internal standard by passing 1 mL of 90:10 (v/v) Hexane/IPA through the cartridge.
-
-
Drying and Reconstitution:
-
Evaporate the eluted fraction to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 ACN/IPA) for LC-MS analysis.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in LC-MS analysis.
Caption: Decision tree for troubleshooting common matrix effect-related issues.
Caption: Ion suppression from co-eluting matrix components in the ESI source.
References
Technical Support Center: Synthesis of 1,3-Dielaidin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1,3-Dielaidin synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a 1,3-diacylglycerol (DAG). The primary method of synthesis discussed is the enzymatic esterification of glycerol with elaidic acid using a 1,3-specific lipase.
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The yield of this compound is highly sensitive to reaction parameters.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and an increase in side reactions such as acyl migration. The optimal temperature is often a compromise between reaction rate and enzyme stability. For many lipase-catalyzed reactions, a temperature range of 50-70°C is a good starting point.
-
Substrate Molar Ratio: An excess of the acyl donor (elaidic acid) can shift the equilibrium towards the product. However, a very high excess may not significantly improve the yield and can complicate purification. A molar ratio of elaidic acid to glycerol of 2:1 to 3:1 is commonly employed.
-
Enzyme Loading: Increasing the amount of lipase can enhance the reaction rate. However, beyond a certain point, the increase in yield may not be proportional to the amount of enzyme added, and it can also promote the formation of byproducts. A typical starting range is 5-10% (w/w) of the total substrates.
-
Water Content: Water is a product of the esterification reaction. Its accumulation can shift the equilibrium back towards the reactants, thus reducing the yield. It is crucial to remove water from the reaction medium, which can be achieved by applying a vacuum or using molecular sieves.
-
-
Enzyme Inactivity: The lipase used may have low activity or may have been denatured.
-
Enzyme Selection: Different lipases exhibit varying specificities and stabilities. Lipozyme RM IM and Novozym 435 are commonly used 1,3-specific lipases that have shown good performance in DAG synthesis.[1]
-
Enzyme Storage and Handling: Ensure the enzyme is stored under the recommended conditions (typically refrigerated) and handled properly to avoid deactivation.
-
Immobilization: Using an immobilized lipase can improve its stability and allow for easier recovery and reuse.
-
-
Acyl Migration: The migration of an acyl group from the sn-1 or sn-3 position to the sn-2 position results in the formation of 1,2-Dielaidin, an undesired isomer. This reduces the yield of the target this compound.
-
Control Reaction Time: Prolonged reaction times can increase the likelihood of acyl migration. It is important to monitor the reaction progress and stop it once the optimal yield of this compound is reached.
-
Optimize Temperature: As mentioned, lower temperatures can help minimize acyl migration.
-
Issue 2: High Levels of Byproducts (Monoelaidin and Trielaidin)
Possible Causes and Solutions:
-
Incomplete Reaction: The presence of significant amounts of monoelaidin (monoglyceride) indicates that the reaction has not gone to completion.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration.
-
Optimize Reaction Conditions: Re-evaluate and optimize the temperature, substrate ratio, and enzyme loading as described above.
-
-
Non-Specific Enzyme Activity or Acyl Migration: The formation of trielaidin (triglyceride) can occur if the lipase is not strictly 1,3-specific or if acyl migration is followed by further esterification.
-
Verify Enzyme Specificity: Ensure the lipase being used is indeed 1,3-regiospecific.
-
Control Reaction Conditions: Minimize conditions that favor acyl migration (e.g., high temperature, prolonged reaction time).
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and how can I minimize it?
A1: Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group of the glycerol backbone to another. In the context of this compound synthesis, this typically involves the migration of an elaidoyl group from the sn-1 or sn-3 position to the sn-2 position, forming the undesired 1,2- or 2,3-Dielaidin isomer. This not only reduces the yield of the target product but also complicates purification.
To minimize acyl migration:
-
Control Temperature: Lower reaction temperatures generally reduce the rate of acyl migration.
-
Limit Reaction Time: Monitor the reaction and stop it once an acceptable yield is achieved to prevent further isomerization.
-
Water Content: While water removal is essential for driving the esterification forward, completely anhydrous conditions can sometimes promote acyl migration. Maintaining a very low but present water activity can be beneficial.
-
Choice of Solvent: In solvent-based systems, the polarity of the solvent can influence acyl migration. Non-polar solvents are generally preferred.
Q2: How do I choose the right lipase for this compound synthesis?
A2: The ideal lipase should be highly specific for the sn-1 and sn-3 positions of glycerol, stable under the reaction conditions, and preferably available in an immobilized form for ease of reuse. Lipases from Rhizomucor miehei (Lipozyme RM IM) and Candida antarctica lipase B (Novozym 435) are well-documented for their 1,3-specificity and effectiveness in diacylglycerol synthesis.[1] It is advisable to screen a few commercially available 1,3-specific lipases to find the most efficient one for your specific reaction setup.
Q3: What are the most effective methods for purifying this compound?
A3: The crude reaction mixture will typically contain unreacted starting materials (glycerol and elaidic acid), the desired this compound, and byproducts (monoelaidin, trielaidin, and 1,2-Dielaidin). A multi-step purification process is often necessary:
-
Removal of Unreacted Elaidic Acid: This can be achieved by neutralization with an alkaline solution followed by washing, or by short-path distillation.
-
Separation of Glycerides:
-
Molecular Distillation: This technique is effective for separating components based on their molecular weight. It can be used to remove the lighter monoelaidin and the heavier trielaidin from the diacylglycerol fraction.
-
Crystallization: 1,3-Diacylglycerols often have different crystallization properties compared to 1,2-diacylglycerols and triacylglycerols. Fractional crystallization from a suitable solvent (e.g., acetone, hexane) at controlled temperatures can be a powerful purification method.
-
Column Chromatography: Silica gel chromatography can be used to separate the different glyceride species, although it may be less practical for large-scale preparations.
-
Q4: How can I monitor the progress of the reaction?
A4: The composition of the reaction mixture can be monitored by taking small aliquots at different time points and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively visualize the disappearance of starting materials and the formation of products.
-
Gas Chromatography (GC): After derivatization (e.g., silylation), GC can be used to quantify the amounts of mono-, di-, and triglycerides, as well as free fatty acids.
-
High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can separate and quantify the different glyceride isomers.
Data Presentation
Table 1: Effect of Reaction Temperature on 1,3-Diacylglycerol (DAG) Yield
| Temperature (°C) | Reaction Time (h) | 1,3-DAG Yield (%) | Reference |
| 50 | 3 | 80.3 (for 1,3-dilaurin) | [1] |
| 60 | 8 | ~65 (for DAG from soy sauce by-product oil) | [2] |
| 70 | 6 | ~30 (for 1,3-dipalmitoylglycerol) | [3] |
| 75 | 6 | ~30 (for 1,3-distearoylglycerol) |
Note: The yields are for different 1,3-DAGs as specific data for this compound is limited. The trend of an optimal temperature window is generally applicable.
Table 2: Effect of Substrate Molar Ratio (Fatty Acid:Glycerol) on 1,3-DAG Yield
| Molar Ratio | Reaction Time (h) | 1,3-DAG Yield (%) | Reference |
| 1:1 | 6 | ~20 (for 1,3-distearoylglycerol) | |
| 2:1 | 6 | ~10 (for 1,3-dipalmitoylglycerol) | |
| 2:1 | 8 | ~60 (for DAG from soy sauce by-product oil) |
Note: The optimal molar ratio can vary depending on the specific fatty acid and reaction conditions.
Experimental Protocols
Adapted Protocol for Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on common methods for 1,3-diacylglycerol synthesis and should be optimized for specific laboratory conditions.
Materials:
-
Glycerol (high purity)
-
Elaidic acid (high purity)
-
Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)
-
Molecular sieves (e.g., 4Å), activated
-
Reaction vessel (e.g., a three-necked round-bottom flask) equipped with a magnetic stirrer, a thermometer, and a connection to a vacuum line.
Procedure:
-
Reactant Preparation: Add elaidic acid and glycerol to the reaction vessel in a 2:1 molar ratio.
-
Enzyme Addition: Add the immobilized lipase at a concentration of 5-10% (w/w) of the total weight of the substrates.
-
Water Removal: Add activated molecular sieves to the mixture to adsorb the water produced during the reaction. Alternatively, a vacuum can be applied.
-
Reaction:
-
Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
If using a vacuum, maintain a pressure that allows for water removal without distilling the reactants.
-
-
Monitoring: Periodically take samples to monitor the reaction progress by TLC or GC.
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by cooling the mixture and filtering to remove the immobilized enzyme. The enzyme can be washed with a non-polar solvent and stored for reuse.
-
Purification: Purify the crude product as described in the FAQs to isolate this compound.
Experimental Workflow Diagram
References
- 1. Preliminary Study on Acyl Incorporation and Migration in the Production of 1,3-diacylglycerol by Immobilized Lipozyme RM IM-catalyzed Esterification [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 1,3-Dielaidin Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 1,3-Dielaidin.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by enzymatic esterification?
A1: The most common impurities originating from the enzymatic esterification of glycerol and elaidic acid include unreacted starting materials (glycerol and elaidic acid), monoelaidin (monoacylglycerol), trielaidin (triacylglycerol), and the isomeric 1,2-Dielaidin. The formation of these byproducts is influenced by reaction conditions such as enzyme specificity, temperature, and reactant molar ratios.
Q2: What is the recommended storage condition for high-purity this compound?
A2: High-purity this compound should be stored at -20°C to minimize degradation.[1] It is a white solid with a melting point of approximately 55°C.[2]
Q3: Can Thin-Layer Chromatography (TLC) be used to monitor the purification of this compound?
A3: Yes, TLC is a valuable tool for monitoring the progress of purification. A silica gel plate can be used with a mobile phase such as a mixture of hexane, diethyl ether, and formic acid to separate this compound from other lipids. To prevent the isomerization of this compound to 1,2-Dielaidin on the acidic silica gel, it is recommended to use silica gel plates impregnated with boric acid.
Q4: What analytical technique is best for quantifying the purity of this compound and resolving it from its 1,2-isomer?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for the quantitative analysis of this compound and for separating it from its 1,2-isomer. An isocratic elution with acetonitrile on a C18 or C30 column can effectively separate these isomers.[3] Detection can be achieved using a UV detector at 205 nm or an evaporative light scattering detector (ELSD).
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Crystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No crystal formation upon cooling. | The concentration of this compound in the solvent is too low. | Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize. |
| The cooling process is too rapid. | Allow the solution to cool down to room temperature slowly before transferring it to a colder environment (e.g., refrigerator or freezer). | |
| The chosen solvent is not appropriate. | Experiment with different solvents or solvent mixtures. For long-chain diacylglycerols, mixtures of hexane and ethyl acetate have proven effective. | |
| Oily precipitate forms instead of crystals. | The purity of the crude material is too low. | First, purify the crude product using silica gel column chromatography to remove a significant portion of the impurities. |
| The solution is supersaturated. | Gently warm the solution to redissolve the precipitate and then allow it to cool more slowly. Seeding with a small crystal of pure this compound can also promote proper crystal growth. | |
| Low recovery of purified product. | A significant amount of this compound remains dissolved in the mother liquor. | Cool the mother liquor to a lower temperature to induce further crystallization. Alternatively, reduce the volume of the mother liquor and perform a second crystallization. |
| Crystals are lost during filtration. | Use a filter paper with a smaller pore size. Ensure that all crystals are transferred from the crystallization flask to the filter. |
Silica Gel Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities. | The chosen eluent system is not optimal. | Adjust the polarity of the eluent. For separating diacylglycerols from triacylglycerols and free fatty acids, a gradient of increasing polarity, for instance by gradually adding diethyl ether to hexane, is often effective. |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the silica gel. | |
| The flow rate is too fast. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which will improve resolution. | |
| This compound elutes with the solvent front. | The eluent is too polar. | Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity. |
| This compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A final flush with a more polar solvent like ethyl acetate or a small percentage of methanol in dichloromethane might be necessary. |
| Acyl migration (isomerization) on the column. | The silica gel is too acidic. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent system. Alternatively, use a less acidic stationary phase like Florisil. |
Experimental Protocols
Enzymatic Synthesis of this compound (General Method)
A general method for the synthesis of 1,3-diacylglycerols involves the direct esterification of glycerol with a fatty acid in a solvent-free system.[4] For this compound, elaidic acid would be used.
-
Reactants : Combine glycerol and elaidic acid in a 1:2 molar ratio in a reaction vessel.
-
Enzyme : Add a 1,3-specific lipase, such as Rhizomucor miehei lipase (Lipozyme RM IM), to the mixture. The enzyme amount is typically 5-10% of the total reactant weight.
-
Reaction Conditions : Heat the mixture to a temperature suitable for the enzyme's activity (e.g., 50-70°C) under vacuum to remove the water produced during the reaction, which drives the equilibrium towards product formation.
-
Monitoring : The reaction progress can be monitored by TLC or HPLC to determine the consumption of starting materials and the formation of this compound.
-
Work-up : After the reaction, the enzyme is typically removed by filtration. The resulting crude product will contain this compound along with impurities.
Purification by Crystallization
Crystallization is an effective method for purifying 1,3-diacylglycerols.[5]
-
Dissolution : Dissolve the crude this compound in a suitable solvent, such as methanol or a mixture of n-hexane and ethyl acetate, at an elevated temperature.
-
Cooling : Slowly cool the solution to induce crystallization. For instance, the solution can be cooled from room temperature to -20°C.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold crystallization solvent to remove residual impurities.
-
Drying : Dry the purified crystals under vacuum. A two-step crystallization process can yield highly pure 1,3-diacylglycerols.
Purification by Silica Gel Column Chromatography
-
Column Packing : Pack a glass column with silica gel in a non-polar solvent like hexane.
-
Sample Loading : Dissolve the crude this compound in a minimal amount of a non-polar solvent and load it onto the top of the silica gel bed.
-
Elution : Elute the column with a solvent gradient of increasing polarity. A typical gradient could be from pure hexane to a mixture of hexane and diethyl ether.
-
Fraction Collection : Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Solvent Evaporation : Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C39H72O5 | |
| Molecular Weight | 620.99 g/mol | |
| Melting Point | 55 °C | |
| Boiling Point | 678.3 °C at 760 mmHg | |
| Appearance | White solid | |
| Storage Temperature | -20 °C |
Table 2: Purity of 1,3-Diacylglycerols Achieved by Different Purification Methods
| Fatty Acid | Purification Method | Purity Achieved | Reference |
| Caprylic Acid | Column Chromatography (twice) | 98.5% | |
| Capric Acid | Column Chromatography (twice) | 99.2% | |
| Lauric Acid | Recrystallization | 99.1% | |
| Palmitic Acid | Recrystallization | 99.5% | |
| Stearic Acid | Recrystallization | 99.4% | |
| Oleic/Palmitic Acid | Two-step Crystallization | >99% (for 1-oleoyl-3-palmitoylglycerol) |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Cas 98168-52-6,this compound | lookchem [lookchem.com]
- 2. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 3. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Analytical Methods for the Validation of 1,3-Dielaidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 1,3-Dielaidin, a diacylglycerol of significant interest in various research and development fields. The selection of an appropriate analytical method is critical for obtaining reliable and reproducible data. This document outlines and compares the performance of two common chromatographic techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
The information presented herein is a synthesis of established analytical practices for diacylglycerol analysis and serves as a guideline for the validation of a method tailored to this compound.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS and HPLC-ELSD for the analysis of diacylglycerols like this compound. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) |
| Linearity (R²) | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 10% | < 15% |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) |
| Specificity | High (based on mass fragmentation) | Moderate (based on retention time) |
| Sample Derivatization | Often Required (e.g., silylation) | Not typically required |
| Throughput | Moderate | High |
Experimental Protocols
A detailed experimental protocol for the validation of a GC-MS method for this compound is provided below. This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound
1. Objective: To validate a sensitive and specific GC-MS method for the quantification of this compound in a relevant matrix (e.g., biological fluid, formulation buffer).
2. Materials and Reagents:
-
This compound reference standard
-
Internal standard (e.g., a structurally similar, stable isotope-labeled diacylglycerol)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Organic solvents (e.g., hexane, ethyl acetate, methanol - HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Purified water
3. Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary GC column suitable for lipid analysis (e.g., a phenyl-methylpolysiloxane phase)
-
Autosampler
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare a stock solution of this compound and the internal standard in an appropriate organic solvent (e.g., hexane).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the expected concentration range. Spike a fixed amount of the internal standard into each calibration standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Sample Extraction: For liquid samples, perform a liquid-liquid extraction. For example, add a known volume of the sample to a tube containing the internal standard, followed by the addition of extraction solvents (e.g., a mixture of hexane and isopropanol). Vortex and centrifuge to separate the layers. Collect the organic layer containing the lipids.
-
Derivatization: Evaporate the solvent from the extracted samples and calibration standards under a gentle stream of nitrogen. Add the silylating agent and heat at a specified temperature (e.g., 70°C) for a set time to convert the hydroxyl groups to their trimethylsilyl ethers, which are more volatile and suitable for GC analysis.
5. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), ramp to a final temperature (e.g., 340°C) at a controlled rate.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.
6. Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of this compound and the internal standard.
-
Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus concentration. Perform a linear regression and determine the coefficient of determination (R²).
-
Accuracy and Precision: Analyze the QC samples on multiple days. Accuracy is determined by comparing the measured concentration to the nominal concentration. Precision is expressed as the relative standard deviation (%RSD) of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively, with acceptable accuracy and precision.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the validation of the GC-MS analytical method for this compound.
Caption: Workflow for the validation of a GC-MS method for this compound.
Logical Relationship Diagram: GC-MS vs. HPLC-ELSD
This diagram provides a visual comparison of the key attributes of GC-MS and HPLC-ELSD for the analysis of this compound.
Caption: Comparison of key features of GC-MS and HPLC-ELSD for this compound analysis.
A Comparative Guide to 1,3-Dielaidin and Other Trans Fatty Acid Glycerides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-dielaidin with other trans fatty acid glycerides, focusing on their physicochemical properties, metabolic fate, and impact on cellular signaling pathways. While direct comparative experimental data on this compound is limited, this document synthesizes existing knowledge on trans fatty acids and the influence of glyceride structure on lipid metabolism to offer valuable insights and propose future research directions.
Introduction to Trans Fatty Acid Glycerides
Trans fatty acids (TFAs) are unsaturated fatty acids containing at least one double bond in the trans configuration. They are produced industrially through the partial hydrogenation of vegetable oils and also occur naturally in smaller amounts in ruminant fats. The consumption of industrial TFAs has been linked to an increased risk of cardiovascular disease, inflammation, and insulin resistance.
While much of the research has focused on the effects of free trans fatty acids, such as elaidic acid (the trans isomer of oleic acid), their physiological carriers are often triglyceride and diglyceride molecules. The specific position of the fatty acid on the glycerol backbone (stereospecificity) can significantly influence its digestion, absorption, and metabolic fate. This guide specifically examines this compound, a diglyceride with elaidic acid at the sn-1 and sn-3 positions, in comparison to other trans fatty acid glycerides like 1,2-dielaidin and trielaidin (a triglyceride with three elaidic acid molecules).
Physicochemical Properties
The positioning of fatty acids on the glycerol backbone influences the physical properties of the glyceride, which can affect its processing in food systems and its biological interactions.
| Property | This compound | Other Trans Fatty Acid Glycerides (e.g., Trielaidin) | Key Differences & Implications |
| Molecular Formula | C39H72O5 | C57H104O6 (Trielaidin) | Trielaidin has a higher molecular weight due to the presence of a third fatty acid chain. |
| Molecular Weight | 620.99 g/mol | 885.4 g/mol (Trielaidin) | The difference in molecular weight impacts physical properties like density and melting point. |
| Melting Point | 55 °C | Higher than this compound (specific value varies) | The higher melting point of triglycerides compared to diglycerides with the same fatty acid composition is due to more ordered packing of the molecules. This can affect the texture of food products. |
| Structure | Diglyceride with elaidic acid at sn-1 and sn-3 positions | Triglyceride with elaidic acid at sn-1, sn-2, and sn-3 positions (Trielaidin); Diglyceride with elaidic acid at sn-1 and sn-2 positions (1,2-dielaidin) | The presence of a hydroxyl group at the sn-2 position in this compound makes it more polar than trielaidin. The positional isomerism between 1,3- and 1,2-dielaidin is significant for enzymatic hydrolysis. |
Metabolic Fate: A Comparative Overview
The metabolic journey of a glyceride, from digestion to cellular uptake, is influenced by its structure. The positional distribution of fatty acids on the glycerol backbone is a critical determinant of this process.
Digestion and Absorption
Pancreatic lipase, the primary enzyme for fat digestion in the small intestine, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions of triglycerides. This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG).
-
This compound: Being a 1,3-diglyceride, it is expected to be readily hydrolyzed by pancreatic lipase, releasing two molecules of elaidic acid and one molecule of glycerol.
-
Trielaidin: Pancreatic lipase would hydrolyze the sn-1 and sn-3 elaidic acids, producing two free elaidic acid molecules and one molecule of 2-elaidoyl-glycerol (2-monoelaidin).
-
1,2-Dielaidin: This isomer would be hydrolyzed at the sn-1 position, yielding one free elaidic acid molecule and a 2-elaidoyl-glycerol.
The resulting free fatty acids and monoglycerides are then absorbed by enterocytes.
Lymphatic Transport
Following absorption, fatty acids and monoglycerides are re-esterified back into triglycerides within the enterocytes and packaged into chylomicrons for transport into the lymphatic system. Studies comparing 1,3-dioleoylglycerol (the cis-isomer equivalent of this compound) and trioleoylglycerol have shown that the lymphatic transport of the 1,3-diglyceride is slightly but significantly lower than that of the triglyceride. This suggests that this compound may also have a slower or less efficient lymphatic transport compared to trielaidin. This difference could be a factor in the observed suppression of postprandial hypertriglyceridemia with 1,3-diglycerides.
Impact on Cellular Signaling Pathways
Trans fatty acids are known to promote inflammation and endothelial dysfunction, partly through their influence on cellular signaling pathways. While direct evidence for this compound is lacking, the effects of its constituent fatty acid, elaidic acid, provide important clues.
Inflammatory Signaling: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.
Studies have shown that elaidic acid can increase the expression of pro-inflammatory markers, suggesting an activation of the NF-κB pathway. It is plausible that the hydrolysis of this compound and other trans fatty acid glycerides in vivo releases elaidic acid, which then contributes to a pro-inflammatory state through pathways like NF-κB.
Figure 1: Proposed inflammatory signaling pathway activated by trans fatty acids.
Experimental Protocols
To address the current knowledge gap, this section outlines key experimental protocols for the direct comparison of this compound with other trans fatty acid glycerides.
In Vitro Digestion Model
This protocol simulates the digestion of trans fatty acid glycerides in the gastrointestinal tract to compare their hydrolysis rates and the resulting products.
Figure 2: Workflow for in vitro digestion of trans fatty acid glycerides.
Methodology:
-
Emulsification: Prepare an emulsion of the test glyceride (this compound, 1,2-dielaidin, or trielaidin) with bile salts in a buffer solution at pH 7.0.
-
Initiation of Digestion: Add pancreatic lipase to the emulsion and incubate at 37°C with constant stirring.
-
Time-Course Analysis: At various time points, withdraw aliquots of the reaction mixture and immediately stop the enzymatic reaction (e.g., by adding a lipase inhibitor or by heat inactivation).
-
Lipid Extraction and Analysis: Extract the lipids from the aliquots and separate the different lipid classes (triglycerides, diglycerides, monoglycerides, and free fatty acids) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of each lipid class by gas chromatography-flame ionization detection (GC-FID) after transesterification to fatty acid methyl esters.
Cell Culture Model for Inflammatory Response
This protocol uses a macrophage cell line (e.g., RAW 264.7) to assess the inflammatory potential of different trans fatty acid glycerides.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Treatment: Treat the cells with equimolar concentrations of this compound, 1,2-dielaidin, or trielaidin for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., lipopolysaccharide, LPS) should be included.
-
RNA Isolation and Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.
-
Protein Analysis: Collect the cell culture supernatant to measure the secretion of TNF-α and IL-6 proteins using an enzyme-linked immunosorbent assay (ELISA).
-
NF-κB Activation Assay: To assess NF-κB activation, perform a Western blot for the phosphorylated form of the NF-κB p65 subunit in cell lysates or use a reporter gene assay.
Conclusion and Future Perspectives
The available evidence suggests that the positional distribution of trans fatty acids within a glyceride molecule likely influences its metabolic fate and, consequently, its biological effects. While this compound may be hydrolyzed more readily than triglycerides containing elaidic acid, the subsequent release of elaidic acid is expected to contribute to the known adverse health effects associated with trans fats, including the activation of pro-inflammatory signaling pathways like NF-κB.
Direct comparative studies are crucial to fully elucidate the differences between this compound and other trans fatty acid glycerides. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of the structure-function relationship of trans fatty acid glycerides will be invaluable for food scientists in developing healthier fat alternatives and for researchers and drug development professionals in understanding and mitigating the pathological effects of these compounds.
A Comparative Analysis of 1,3-Dielaidin and its Cis-Isomer 1,3-Dioleoyl-glycerol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 1,3-Dielaidin and its cis-isomer, 1,3-diolein. The comparison focuses on their physicochemical properties, metabolism, biological activity, and the experimental protocols used for their analysis. This document is intended to be a valuable resource for researchers in the fields of lipidomics, cell signaling, and drug development.
Physicochemical Properties
The geometric isomerism of the fatty acid chains in this compound (trans) and 1,3-diolein (cis) results in significant differences in their physical properties. The linear structure of the trans-fatty acid chains in this compound allows for more efficient packing in the solid state, leading to a higher melting point compared to the bent structure of the cis-fatty acid chains in 1,3-diolein.
| Property | This compound | 1,3-Dioleoyl-glycerol (1,3-diolein) |
| Molecular Formula | C39H72O5[1] | C39H72O5[2] |
| Molecular Weight | 620.99 g/mol [1] | 620.99 g/mol [2] |
| Melting Point | 55 °C | 21.5 °C |
| Appearance | White solid | Solid |
| Solubility | Soluble in organic solvents; limited solubility in water. | Soluble in chloroform. |
Metabolism and Biological Effects
The metabolism of diacylglycerols is influenced by the isomeric form of their fatty acid constituents. While direct comparative studies on the metabolism of this compound and 1,3-diolein are limited, inferences can be drawn from studies on trans and cis fatty acids.
Dietary trans fatty acids are absorbed and incorporated into ester lipids, similar to saturated fatty acids[3]. However, their metabolism can differ in various organs. Studies on diacylglycerol isomers show that gastric lipase is more active on 1,3-sn-diacylglycerols, while pancreatic lipase shows higher activity on triacylglycerols but is also capable of hydrolyzing diacylglycerols. The different spatial arrangement of the acyl chains in this compound compared to 1,3-diolein may lead to differential recognition and processing by lipases and other enzymes involved in lipid metabolism.
Signaling Pathway: Protein Kinase C Activation
The activation of Protein Kinase C (PKC) by diacylglycerols is a crucial step in many signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis. The binding of diacylglycerol to the C1 domain of PKC induces a conformational change that activates the enzyme.
Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway activated by diacylglycerols.
Experimental Protocols
A comprehensive comparative study of this compound and 1,3-diolein would involve several key experiments.
Synthesis and Purification
-
1,3-Dioleoyl-glycerol Synthesis: Can be synthesized via lipase-catalyzed esterification of oleic acid and glycerol. Novozym 435, a 1,3-regioselective lipase, can be used to achieve high yields of 1,3-diolein. Purification can be performed using column chromatography.
-
This compound Synthesis: A similar enzymatic or chemical synthesis approach can be used, substituting oleic acid with elaidic acid. The purification protocol would be comparable to that of 1,3-diolein.
Physicochemical Characterization
-
Melting Point Determination: Differential Scanning Calorimetry (DSC) can be used to accurately determine the melting points of both isomers.
-
Solubility Assessment: The solubility of each compound can be tested in a range of solvents of varying polarity.
In Vitro Lipase Hydrolysis Assay
-
Objective: To compare the rate of hydrolysis of this compound and 1,3-diolein by key digestive lipases.
-
Methodology:
-
Incubate purified this compound and 1,3-diolein separately with gastric and pancreatic lipases under optimized conditions (pH, temperature).
-
At various time points, quench the reaction and extract the lipids.
-
Analyze the reaction products (free fatty acids, monoacylglycerols) using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the rate of hydrolysis.
-
Protein Kinase C (PKC) Activation Assay
-
Objective: To compare the potency of this compound and 1,3-diolein in activating PKC isoforms.
-
Methodology:
-
Use a commercially available PKC kinase activity kit.
-
In the presence of purified PKC isoforms (e.g., PKCα, PKCδ), add varying concentrations of this compound or 1,3-diolein.
-
Measure the phosphorylation of a specific PKC substrate to determine the level of enzyme activation.
-
Analytical Separation of Isomers
-
Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for separating diacylglycerol isomers.
-
Protocol Outline:
-
Use a C18 column.
-
Employ an isocratic elution with a mobile phase such as 100% acetonitrile.
-
Detect the eluting compounds using a UV detector at 205 nm.
-
The elution order can be used to distinguish between the 1,3- and 1,2-isomers, with 1,3-diolein typically eluting before 1,2-diolein. A similar separation profile would be expected for this compound and its 1,2-isomer.
-
Experimental Workflow
The following diagram illustrates a logical workflow for a comparative study of this compound and 1,3-diolein.
References
Sourcing Certified Reference Materials for 1,3-Dielaidin: A Comparative Guide
For researchers, scientists, and drug development professionals requiring high-purity 1,3-Dielaidin for analytical method development, validation, and quality control, sourcing a certified reference material (CRM) is a critical step. A CRM, produced by an accredited reference material producer, provides metrological traceability and ensures the accuracy and reliability of analytical measurements. This guide offers a comparison of available this compound standards and outlines a protocol for their verification and use.
Comparison of this compound Reference Materials
The availability of a fully certified this compound reference material, explicitly produced under an ISO 17034 accredited quality system, is limited. However, several reputable suppliers offer high-purity standards suitable for research and analytical applications. The following table summarizes the specifications of this compound products from leading suppliers.
| Supplier | Product Name | Catalog Number | Purity | Format | Certification/Accreditation |
| LGC Standards | This compound | TRC-D441800-25MG | Information not readily available; requires custom synthesis | Solid | Described as a high-quality certified reference material.[1] |
| Cayman Chemical | 1,3-Dielaidoyl Glycerol | 26939 | ≥98% | Oil | While not explicitly sold as a CRM, Cayman Chemical is an ISO 17034 accredited CRM producer for other products. A batch-specific certificate of analysis is provided. |
| Clearsynth | This compound-d5 | CS-T-98198 | Information not readily available | Solid (Deuterated) | Stated as an analytical standard for HPLC and R&D.[2] |
Note: Searches for a this compound certified reference material on the websites of other major suppliers, such as Sigma-Aldrich and Avanti Polar Lipids, did not yield a specific match for a non-deuterated CRM at the time of this guide's compilation.
Experimental Protocol: Verification and Use of a this compound Standard
Upon receiving a this compound reference standard, it is crucial to perform an in-house verification to ensure its identity and purity before use in critical applications. A typical workflow involves chromatographic analysis.
Objective: To verify the purity of the this compound reference standard using Gas Chromatography with Flame Ionization Detection (GC-FID).
Materials:
-
This compound reference standard
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
High-purity solvent (e.g., pyridine or other suitable organic solvent)
-
Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Standard Preparation:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare a working standard by diluting the stock solution to an appropriate concentration for GC analysis.
-
-
Derivatization:
-
Transfer an aliquot of the working standard to a reaction vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add the silylating agent to the dried residue.
-
Seal the vial and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether. This step is crucial for the analysis of diacylglycerols by GC.[3][4]
-
-
GC-FID Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized standard onto the GC column.
-
GC Conditions:
-
Inlet Temperature: Set to a high temperature (e.g., 300°C) to ensure complete vaporization.
-
Oven Temperature Program: A temperature gradient is typically used to separate the analyte from any potential impurities. An example program could be: start at a lower temperature, ramp up to a high temperature, and hold.
-
Carrier Gas: Use an inert gas like helium or hydrogen at a constant flow rate.
-
Detector Temperature: Set the FID temperature high enough to prevent condensation (e.g., 320°C).
-
-
Data Acquisition: Record the chromatogram.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time.
-
Calculate the purity of the standard by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizing the Workflow
A clear understanding of the workflow for selecting and verifying a certified reference material is essential for ensuring data quality.
References
- 1. This compound | TRC-D441800-25MG | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of 1,3-Dielaidin Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,3-Dielaidin and its Analytical Challenges
This compound is a 1,3-diglyceride containing two elaidic acid acyl chains.[1][2] Elaidic acid is the trans isomer of oleic acid. The accurate quantification of specific diacylglycerols like this compound is crucial for understanding lipid metabolism and its role in various physiological and pathological processes. The primary analytical challenge lies in distinguishing and accurately measuring it within a complex mixture of other lipid isomers and classes.
Comparison of Analytical Methodologies
The two most common and powerful techniques for the quantitative analysis of lipids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for the analysis of fatty acids and other volatile or semi-volatile lipids.[3][4] For diacylglycerols, a derivatization step, typically silylation, is required to increase volatility and thermal stability.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can analyze a wide range of lipids in their native form, without the need for derivatization. It offers excellent sensitivity and is capable of separating isomeric and isobaric lipid species.
The choice between GC-MS and LC-MS will depend on the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
Table 1: Comparison of GC-MS and LC-MS for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Required (e.g., silylation) to increase volatility. | Generally not required. |
| Throughput | Moderate, limited by derivatization and run times. | High, with modern UHPLC systems. |
| Selectivity | High for fatty acid profiles after hydrolysis. Good for isomeric separation with appropriate columns. | High, capable of separating isomers and isobars. |
| Sensitivity | Good, can be enhanced with specific ionization techniques. | Excellent, particularly with tandem mass spectrometry (MS/MS). |
| Matrix Effects | Generally lower than LC-MS. | Can be significant, requiring careful method development and use of internal standards. |
| Typical Analytes | Fatty acids (after hydrolysis), sterols, mono- and diacylglycerols (derivatized). | Intact glycerolipids, phospholipids, sphingolipids. |
Inter-Laboratory Validation Parameters and Expected Performance
An inter-laboratory validation study aims to establish the reproducibility and reliability of an analytical method across different laboratories. Key performance parameters are summarized below, with expected values for diacylglycerol analysis based on published data for similar lipids.
Table 2: Typical Performance Characteristics for Diacylglycerol Quantification
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | < 10% | < 10% |
| - Intermediate Precision (Inter-day) | < 15% | < 15% |
| - Reproducibility (Inter-laboratory) | < 20% | < 20% |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 15 ng/mL |
These are generalized values and actual performance may vary depending on the specific instrumentation, method, and matrix.
Experimental Protocols
A detailed experimental protocol is crucial for ensuring consistency in an inter-laboratory study. Below is a representative protocol for the quantification of this compound using GC-MS.
GC-MS Quantification of this compound: A Representative Protocol
1. Scope: This protocol describes the quantification of this compound in a biological matrix (e.g., plasma, cell lysate) after extraction and derivatization.
2. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (e.g., d5-Tripalmitin or other suitable deuterated di- or triglyceride)
-
Solvents: Chloroform, Methanol, Hexane (all HPLC or GC grade)
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Sodium sulfate (anhydrous)
3. Sample Preparation (Lipid Extraction): a. To 100 µL of sample, add 10 µL of the internal standard solution. b. Add 1 mL of Chloroform:Methanol (2:1, v/v) and vortex for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases. d. Transfer the lower organic phase to a clean vial. e. Dry the extract under a stream of nitrogen.
4. Derivatization: a. To the dried lipid extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of hexane. b. Cap the vial tightly and heat at 70°C for 30 minutes. c. Cool to room temperature before GC-MS analysis.
5. GC-MS Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Inlet: Splitless, 280°C
-
Oven Program: 150°C hold for 1 min, ramp to 320°C at 10°C/min, hold for 10 min
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization: Electron Ionization (EI), 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the TMS-derivatives of this compound and the internal standard.
-
6. Calibration and Quantification: a. Prepare a series of calibration standards of this compound with a constant concentration of the internal standard. b. Process the calibration standards in the same manner as the samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. d. Quantify this compound in the samples using the regression equation from the calibration curve.
Visualizing the Inter-Laboratory Validation Process
To ensure clarity and a shared understanding of the validation workflow, a standardized process is essential.
Caption: Workflow of an inter-laboratory validation study.
The following diagram illustrates the relationship between key validation parameters that ensure the reliability of an analytical method.
Caption: Key parameters for analytical method validation.
References
- 1. This compound | C39H72O5 | CID 5316908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 98168-52-6,this compound | lookchem [lookchem.com]
- 3. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC/LC-MS Lipidomics - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity with 1,3-Dielaidin and other structurally related lipids. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to aid researchers in understanding the substrate specificity of key enzymes involved in lipid metabolism and signaling.
Introduction
This compound is a diacylglycerol (DAG) containing two elaidic acid molecules, a trans-unsaturated fatty acid, esterified to the sn-1 and sn-3 positions of a glycerol backbone. The metabolism and signaling potential of DAGs are highly dependent on their isomeric form (sn-1,2 vs. sn-1,3) and the nature of their constituent fatty acids (saturated, cis-unsaturated, or trans-unsaturated). Understanding how enzymes differentiate between these lipid species is crucial for research in metabolic diseases, oncology, and drug development. This guide focuses on the interactions of key enzyme families—lipases, diacylglycerol kinases (DGKs), and protein kinase C (PKC)—with this compound and its counterparts.
Enzyme Activity Comparison
The following tables summarize the available quantitative and qualitative data on the activity of various enzymes with different diacylglycerol species. Direct kinetic data for this compound is limited in the current literature; therefore, data for related lipids are presented to infer potential cross-reactivity.
Table 1: Lipase Substrate Specificity
| Enzyme | Substrate | Relative Activity/Preference | Reference |
| Rhizomucor miehei Lipase (RML) | Ethyl Oleate (cis) vs. Ethyl Stearate (saturated) | Higher activity towards ethyl oleate | [1] |
| Rhizopus oryzae Lipase (ROL) | Ethyl Oleate (cis) vs. Ethyl Stearate (saturated) | Significantly higher activity towards ethyl oleate | [1] |
| Pancreatic Lipase | Linoleic Acid (cis) vs. Oleic Acid (cis) | Oleic acid is a more potent inhibitor (IC50: 11.7 µg/mL vs. 23.1 µg/mL for linoleic acid) | [2] |
Inference for this compound: Lipases often exhibit a preference for cis-unsaturated fatty acids over saturated ones.[1] While direct data for trans-fatty acids like elaidic acid is scarce, the structural similarity of elaidic acid to stearic acid (both are straight-chain) might suggest that lipases that prefer the kinked structure of oleic acid could have lower activity on this compound compared to 1,3-diolein. However, experimental verification is required.
Table 2: Diacylglycerol Kinase (DGK) Substrate Specificity
| Enzyme Isoform | Substrate | Observation | Reference |
| DGKα, DGKζ | 1,2-dioleoylglycerol vs. 2,3-dioleoylglycerol | High degree of stereospecificity for 1,2-dioleoylglycerol. 2,3-dioleoylglycerol acts as an uncompetitive inhibitor. | [3] |
| DGKε | 1,2-dioleoylglycerol vs. 2,3-dioleoylglycerol | Exhibits the greatest selectivity for 1,2-dioleoylglycerol. | |
| DGKε | Arachidonoyl-containing DAGs | Strong preference for DAGs with an arachidonate chain at the sn-2 position. |
Inference for this compound: Diacylglycerol kinases are highly specific for the sn-1,2 isoform of DAG, which is the primary signaling isomer. As this compound is an sn-1,3 DAG, it is expected to be a poor substrate for most DGK isoforms.
Table 3: Protein Kinase C (PKC) Activation
| Enzyme Isoform | Activator | Observation | Reference |
| PKCα | 1,2-diacylglycerols vs. 1,3-diacylglycerols | 1,2-diacylglycerols are considerably more potent activators than 1,3-diacylglycerols. | |
| PKC (general) | cis- and trans-unsaturated fatty acids | Both can activate PKC and potentiate activation by diacylglycerol. | |
| PKCα, β, γ | Elaidic acid (trans-fatty acid) | Inactive in synergistically activating PKC in the presence of diacylglycerol and phosphatidylserine. | |
| PKCα | Unsaturated vs. Saturated 1,2-DAGs | Unsaturated 1,2-DAGs are generally more potent activators than saturated ones. |
Inference for this compound: PKC is primarily activated by sn-1,2-DAGs. Therefore, this compound is expected to be a weak activator. There is conflicting evidence regarding the effect of free trans-fatty acids on PKC activation, with one study showing activation and another showing inactivity of elaidic acid in a synergistic activation context. This suggests that the context of the lipid environment is critical and the effect of this compound on PKC signaling remains to be conclusively determined.
Experimental Protocols
Protocol 1: In Vitro Diacylglycerol Kinase Assay
This protocol is adapted from commercially available fluorometric assay kits and can be used to compare the activity of DGKs with different DAG substrates.
1. Reagent Preparation:
- 1X Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and ATP).
- DAG Substrates: Prepare stock solutions of this compound, 1,3-diolein, 1,2-dioleoylglycerol (positive control), and other lipids of interest in a suitable organic solvent (e.g., chloroform/methanol). Dry down the required amount of lipid and resuspend in 1X Assay Buffer containing a detergent (e.g., Triton X-100) by sonication to form micelles.
- Recombinant DGK Enzyme: Dilute to the desired concentration in 1X Assay Buffer.
- Detection Reagents: A coupled enzyme system is used to detect the product, phosphatidic acid. This typically involves a lipase to hydrolyze phosphatidic acid to glycerol-3-phosphate, followed by glycerol-3-phosphate oxidase to produce hydrogen peroxide, which is then detected by a fluorometric probe.
2. Assay Procedure (96-well plate format): a. To each well, add 20 µL of the DAG substrate. b. Add 10 µL of 1X Assay Buffer. c. To initiate the reaction, add 10 µL of the diluted DGK enzyme solution. For control wells, add 10 µL of 1X Assay Buffer without the enzyme. d. Incubate the plate at 37°C for 30-60 minutes. e. Transfer 20 µL of the reaction mixture to a new 96-well plate suitable for fluorescence measurement. f. Add 40 µL of Lipase Solution to each well and incubate at 37°C for 30 minutes. g. Prepare the Detection Enzyme Mixture containing glycerol-3-phosphate oxidase and the fluorometric probe according to the manufacturer's instructions. h. Add 50 µL of the Detection Enzyme Mixture to each well. i. Incubate at room temperature for 10 minutes, protected from light. j. Read the fluorescence using a microplate reader (e.g., Ex/Em = 530-560/585-595 nm).
3. Data Analysis:
- Subtract the fluorescence of the no-enzyme control from the fluorescence of the enzyme-containing wells.
- Compare the fluorescence signals generated from different DAG substrates to determine the relative enzyme activity.
Protocol 2: Lipid Extraction from Cells for DAG Analysis
This protocol is for extracting lipids from cultured cells to be analyzed for their DAG content.
1. Cell Harvesting:
- For adherent cells, wash with cold PBS and harvest using a cell scraper.
- For suspension cells, pellet by centrifugation and wash with cold PBS.
2. Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in 1 mL of cold PBS and sonicate on ice. b. Add 1.5 mL of methanol to the sonicated sample. c. Add 2.5 mL of chloroform and 2.25 mL of 1 M NaCl. d. Vortex thoroughly to mix. e. Centrifuge at 1500 x g for 10 minutes at 4°C to separate the phases. f. Carefully collect the lower organic (chloroform) phase. g. Wash the organic phase twice with a pre-equilibrated upper phase (prepared by mixing chloroform, methanol, and 1M NaCl at a 1:1:0.9 ratio and using the upper phase). h. Dry the final organic phase under a stream of nitrogen or in a speed vacuum. i. Resuspend the dried lipid extract in a suitable solvent for further analysis (e.g., by LC-MS or for use in an in vitro assay).
Signaling Pathways and Experimental Workflows
Diacylglycerol Signaling Pathway
The canonical signaling pathway involving diacylglycerol is the activation of Protein Kinase C. This pathway is primarily triggered by sn-1,2-diacylglycerol.
Caption: The Diacylglycerol-Protein Kinase C signaling pathway.
Experimental Workflow for Comparing DAG Substrates
The following diagram illustrates a typical workflow for comparing the effects of different diacylglycerol isomers on enzyme activity.
Caption: Workflow for assessing enzyme cross-reactivity with DAG isomers.
Conclusion
The available evidence suggests that enzymes involved in lipid metabolism and signaling exhibit significant specificity for both the stereoisomerism and the fatty acid composition of diacylglycerols. While direct experimental data on the cross-reactivity of enzymes with this compound is currently lacking, inferences can be drawn from studies on related lipids. It is anticipated that this compound is a poor substrate for diacylglycerol kinases and a weak activator of protein kinase C compared to its sn-1,2 counterparts. Its interaction with lipases may be influenced by the trans configuration of its fatty acyl chains, potentially leading to lower activity compared to cis-unsaturated analogs. Further research with a direct comparison of this compound to other DAGs is necessary to fully elucidate its metabolic fate and signaling potential. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Investigation of Structural Features of Two Related Lipases and the Impact on Fatty Acid Specificity in Vegetable Fats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free Linoleic Acid and Oleic Acid Reduce Fat Digestion and Absorption In Vivo as Potent Pancreatic Lipase Inhibitors Derived from Sesame Meal [mdpi.com]
- 3. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of 1,3-Dielaidin and Saturated Diacylglycerols in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 1,3-Dielaidin, a trans-unsaturated diacylglycerol (DAG), and saturated diacylglycerols. The focus is on their differential impact on key cellular signaling pathways, particularly Protein Kinase C (PKC) activation and insulin signaling. This document synthesizes available experimental data to offer an objective comparison for research and therapeutic development.
Introduction
Diacylglycerols are critical second messengers that regulate a multitude of cellular processes. Their stereochemistry, including the position and saturation of their fatty acyl chains, dictates their biological activity. Saturated DAGs have been extensively implicated in the development of insulin resistance.[1][2] this compound, containing elaidic acid (a trans-fatty acid), represents a class of DAGs with distinct physicochemical properties whose specific cellular effects are less characterized but of growing interest due to the prevalence of trans fats in certain diets. Understanding the comparative effects of these lipid molecules is crucial for elucidating disease mechanisms and developing targeted therapies.
Quantitative Data Comparison
The following tables summarize the comparative effects of 1,3-diacylglycerols and saturated diacylglycerols based on available literature. Direct quantitative comparisons for this compound are limited; therefore, data for 1,3-dioleoylglycerol (a cis-isomer) and general principles of 1,3-DAGs are included for context.
Table 1: Comparative Effects on Protein Kinase C (PKC) Activation
| Feature | 1,3-Diacylglycerols (e.g., 1,3-Dioleoylglycerol) | Saturated Diacylglycerols (e.g., 1,2-Dipalmitoylglycerol) | Key Findings |
| PKC Isoform Specificity | Generally weaker activators of conventional and novel PKC isoforms compared to 1,2-DAGs.[3][4] | Potent activators of novel PKC isoforms, particularly PKCθ in skeletal muscle and PKCε in the liver.[5] | Saturated 1,2-DAGs are strongly linked to the activation of PKC isoforms implicated in insulin resistance. |
| Binding Affinity to PKC | Lower efficacy in promoting PKCα binding to membranes compared to 1,2-dioleoylglycerol in some vesicle systems. | High affinity for the C1 domain of novel PKCs, leading to their translocation to the membrane and activation. | The stereochemistry of the DAG backbone significantly influences PKC binding and activation. |
| Overall Activating Capacity | Considerably lower activating capacity for PKCα than 1,2-diacylglycerols in mixed micelle and certain vesicle systems. | Unsaturated 1,2-diacylglycerols are generally more potent activators than saturated ones in certain contexts. | The 1,2-sn-glycerol backbone is a more potent scaffold for PKC activation than the 1,3-glycerol backbone. |
Table 2: Comparative Effects on Insulin Signaling
| Feature | 1,3-Diacylglycerols (e.g., this compound) | Saturated Diacylglycerols | Key Findings |
| Insulin Receptor Substrate (IRS) Phosphorylation | Effects not well-documented for this compound specifically. | Increased accumulation of saturated DAGs leads to PKC-mediated inhibitory serine phosphorylation of IRS-1 and IRS-2. | Saturated DAGs are a key node in the lipid-induced impairment of insulin signaling at the level of the insulin receptor substrate. |
| Akt/PKB Activation | Not extensively studied for this compound. | Inhibition of insulin-stimulated Akt/PKB phosphorylation downstream of impaired IRS signaling. | The saturated DAG-PKC axis disrupts a critical kinase in the insulin signaling cascade. |
| Glucose Uptake | The impact of this compound on insulin-stimulated glucose uptake is not well-established. | Saturated fatty acids that accumulate as DAG impair insulin-stimulated glucose uptake in muscle cells. | Saturated DAGs contribute to cellular insulin resistance, a hallmark of type 2 diabetes. |
| Overall Effect on Insulin Sensitivity | The role of trans-fatty acid-containing DAGs in insulin resistance is an area of active investigation. | Strong association with the induction of insulin resistance in skeletal muscle and liver. | The accumulation of intracellular saturated DAGs is a major contributor to the pathogenesis of insulin resistance. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways discussed and a typical experimental workflow for investigating the effects of diacylglycerols.
Caption: Saturated Diacylglycerol-Induced Insulin Resistance Pathway.
Caption: Workflow for Comparing DAG Effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol is adapted from commercially available PKC assay kits and published methodologies.
-
Preparation of Lipid Vesicles:
-
In a glass tube, combine phosphatidylserine (PS) and the diacylglycerol to be tested (this compound or a saturated DAG) in chloroform. A typical molar ratio is 20-30 mol% PS. The DAG concentration can be varied to determine dose-response curves.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in a buffer (e.g., 20 mM HEPES, pH 7.4) by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction buffer (containing ATP, MgCl₂, and CaCl₂), the prepared lipid vesicles, a PKC substrate (e.g., myelin basic protein or a specific peptide substrate), and the purified PKC isoform.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding an equal volume of ice-cold trichloroacetic acid (TCA) or by spotting the reaction mixture onto phosphocellulose paper.
-
If using TCA, centrifuge to pellet the precipitated protein, wash the pellet, and quantify the incorporated radioactivity using a scintillation counter.
-
If using phosphocellulose paper, wash the paper extensively to remove unincorporated [γ-³²P]ATP and then quantify the radioactivity.
-
-
Data Analysis:
-
Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
-
Compare the activity in the presence of this compound versus the saturated DAG.
-
Protocol 2: Western Blot Analysis of Insulin Signaling Pathway
This protocol outlines the steps to assess the phosphorylation status of key proteins in the insulin signaling cascade in cultured cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2 hepatocytes or C2C12 myotubes) to near confluence.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with this compound or a saturated DAG for a specified duration.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-IRS-1 (Ser307), anti-phospho-Akt (Ser473)) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Quantification of Diacylglycerol Isomers by Mass Spectrometry
This protocol provides a general workflow for the extraction and quantification of specific DAG isomers from cellular samples.
-
Lipid Extraction:
-
Harvest cells and wash with PBS.
-
Perform a lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).
-
Add an internal standard (a DAG species not naturally present in the sample) to the extraction solvent for quantification.
-
Collect the organic (lower) phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Sample Preparation and Derivatization (Optional but Recommended):
-
For improved ionization efficiency in mass spectrometry, DAGs can be derivatized.
-
Resuspend the dried lipid extract in a suitable solvent and react with a derivatizing agent.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the final lipid sample in an appropriate solvent for injection.
-
Analyze the sample using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Use a suitable LC column (e.g., C18) to separate the different lipid species.
-
Employ a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) for detection and quantification.
-
-
Use multiple reaction monitoring (MRM) or precursor ion scanning to specifically detect and quantify the different DAG isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the saturated DAG of interest based on their retention times and m/z values.
-
Quantify the amount of each DAG species by comparing its peak area to that of the internal standard.
-
Normalize the results to the initial amount of protein or cell number.
-
Conclusion
The available evidence strongly suggests that saturated diacylglycerols are potent activators of specific PKC isoforms that mediate insulin resistance. While 1,3-diacylglycerols are generally less effective at activating PKC compared to their 1,2- counterparts, the specific biological effects of this compound, containing a trans-fatty acid, require further direct investigation. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies. A deeper understanding of the structure-activity relationships of different diacylglycerol isomers will be invaluable for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. Localization of saturated diacylglycerol and insulin sensitivity in humans - Bryan Bergman [grantome.com]
- 2. DAG accumulation from saturated fatty acids desensitizes insulin stimulation of glucose uptake in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Impact of 1,3-Dielaidin: A Comparative Literature Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the biological effects of 1,3-Dielaidin, a diglyceride containing elaidic acid. As direct research on this compound is limited, this review focuses on the well-documented effects of its constituent trans fatty acid, elaidic acid. The information is presented in comparison to other relevant fatty acids, supported by experimental data, to offer a clear perspective for research and development.
Executive Summary
This compound is a diacylglycerol containing two elaidic acid molecules. Elaidic acid is the most common trans fatty acid found in industrially hydrogenated vegetable oils. A significant body of research has demonstrated that dietary intake of elaidic acid is associated with adverse health outcomes, particularly cardiovascular diseases. These effects are primarily attributed to its detrimental impact on blood lipid profiles, promotion of systemic inflammation, and induction of cellular stress pathways. In contrast, its cis-isomer, oleic acid, is generally associated with beneficial health effects. This guide will delve into the quantitative data from comparative studies, detail the experimental methodologies used to elicit these findings, and visualize the key signaling pathways and experimental workflows.
Comparative Analysis of Biological Effects
The biological effects of elaidic acid, the core component of this compound, are most clearly understood when compared with other fatty acids. The following table summarizes the quantitative impact of elaidic acid versus oleic acid and saturated fatty acids on key biological markers.
| Biological Marker | Fatty Acid | Effect | Quantitative Change | Reference |
| Lipid Profile | ||||
| LDL Cholesterol | Elaidic Acid | Increase | Raised LDL to HDL ratio by 0.055 for each % of dietary energy replacing cis monounsaturated fatty acids.[1] | [1] |
| Oleic Acid | No significant change or decrease | - | ||
| HDL Cholesterol | Elaidic Acid | Decrease | Lowered HDL levels.[2] | [2] |
| Oleic Acid | No significant change or increase | - | ||
| Inflammatory Markers | ||||
| Tumor Necrosis Factor-α (TNF-α) | Elaidic Acid | Increase | Increased TNF-α expression levels in C2C12 myotubes.[3] | |
| Oleic Acid | No significant change | Did not significantly affect TNF levels. | ||
| Interleukin-6 (IL-6) | Elaidic Acid | No significant change | - | |
| Oleic Acid | Increase | Increased IL-6 expression levels in C2C12 myotubes. | ||
| C-Reactive Protein (CRP) | Elaidic Acid | Not specified | - | |
| Oleic Acid | Decrease | Significantly reduced CRP levels. |
Key Signaling Pathways Affected by Elaidic Acid
Elaidic acid has been shown to modulate several signaling pathways involved in inflammation, apoptosis, and cellular stress. One of the well-characterized pathways is the Apoptosis Signal-regulating Kinase 1 (ASK1)-p38 MAPK pathway, which is potentiated by elaidic acid in response to cellular stress signals like extracellular ATP.
Experimental Protocols
The following section details a representative experimental protocol for studying the effects of elaidic acid on a human liver cell line (HepG2), a common model for investigating hepatic lipid metabolism.
Objective: To investigate the effect of elaidic acid on protein expression and lipid metabolism in HepG2 cells.
Materials:
-
HepG2-SF (serum-free) cells
-
RPMI-1640 medium
-
SynQ (serum substitute)
-
L-glutamine, Penicillin, Streptomycin
-
Elaidic acid, Oleic acid, Palmitic acid (Sigma-Aldrich)
-
Human Serum Albumin (HSA)
-
Trypsin
-
Petri dishes and cell culture flasks
-
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) reagents (optional, for quantitative proteomics)
Methodology:
-
Cell Culture:
-
HepG2-SF cells are cultured in RPMI-1640 medium supplemented with 10% SynQ, 4 mM L-glutamine, 20 U/mL penicillin, and 20 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified incubator with 5% CO2.
-
-
Preparation of Fatty Acid-Supplemented Media:
-
Elaidic acid, oleic acid, and palmitic acid are complexed with HSA at a 2:1 molar ratio.
-
The fatty acid-HSA complexes are added to serum-free medium to a final concentration of 100 µM.
-
-
Cell Treatment:
-
Confluent HepG2-SF cells are trypsinized and seeded into petri dishes.
-
After 24 hours of attachment, the culture medium is replaced with the fatty acid-supplemented media (elaidic acid, oleic acid, or a control).
-
Cells are incubated for a specified period (e.g., 7 days).
-
-
Analysis:
-
Proteomics: Cell lysates and/or secreted proteins from the media are collected. Proteins are identified and quantified using techniques like mass spectrometry. SILAC can be employed for more precise relative quantification.
-
Lipidomics: Cellular lipids are extracted and analyzed by mass spectrometry to determine changes in the lipid profile.
-
Transcriptomics: RNA is extracted from the cells, and gene expression changes are analyzed using methods like qRT-PCR or microarray.
-
Conclusion
The available scientific literature strongly indicates that elaidic acid, a key component of this compound, exerts a range of detrimental biological effects. These include a pro-atherogenic lipid profile, the promotion of inflammatory signaling, and the induction of cellular stress pathways leading to apoptosis. These effects stand in stark contrast to those of its cis-isomer, oleic acid, which is generally associated with neutral or beneficial health outcomes. For researchers and professionals in drug development, understanding these distinct biological activities is crucial for evaluating the potential health implications of food ingredients and for the development of therapeutic strategies targeting lipid metabolism and inflammation. The provided experimental framework offers a basis for further investigation into the specific molecular mechanisms of this compound and other diglycerides.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Elaidic Acid on HDL Cholesterol Uptake Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct effects of oleic acid and its trans-isomer elaidic acid on the expression of myokines and adipokines in cell models | British Journal of Nutrition | Cambridge Core [cambridge.org]
A Spectroscopic Showdown: 1,3-Dielaidin and its Triglyceride Analogs
A detailed comparative analysis of the spectroscopic characteristics of 1,3-Dielaidin and its analogs is crucial for researchers in lipidomics, drug development, and food science. This guide provides a comprehensive overview of their key spectral features, offering insights into their structural nuances. While a complete experimental dataset for this compound is not publicly available, this guide compiles the existing data and provides a framework for comparison with its analogs.
This compound is a 1,3-diglyceride with two elaidic acid molecules, which are trans-isomers of oleic acid. Its spectroscopic signature is defined by the trans configuration of the double bonds in its fatty acid chains and the diglyceride structure. For a robust comparison, we will examine its features alongside a prominent triglyceride analog, 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO), a significant component of human milk fat substitutes, and where available, other related triglycerides.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic parameters for this compound and its analogs. Due to the limited availability of public experimental data for this compound, some values are inferred from its constituent fatty acid, elaidic acid.
| Compound | Spectroscopic Technique | Key Parameters & Observed Values |
| This compound | ¹³C NMR | Predicted: Carbonyl (~173 ppm), Olefinic (~130 ppm), Methylene (~22-34 ppm), Methyl (~14 ppm) |
| Mass Spectrometry (MS) | Predicted Molecular Ion: [M+H]⁺, [M+Na]⁺. Fragmentation would likely involve neutral loss of the fatty acid chains. | |
| FTIR Spectroscopy | Inferred from Elaidic Acid: C-H stretch (trans C=C-H) ~3025 cm⁻¹, C=O stretch ~1710 cm⁻¹, C=C stretch ~1655 cm⁻¹, trans C-H bend (out-of-plane) ~965 cm⁻¹[1] | |
| 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) | ¹³C NMR | Data not explicitly found in searches. Expected peaks similar to other triglycerides with oleic and palmitic acids. |
| Mass Spectrometry (MS) | Used as a standard in multi-dimension mass spectrometry (MDMS) for investigating fragmentation patterns of triglycerides in milk fat. | |
| FTIR Spectroscopy | Data not explicitly found in searches. Expected peaks: C-H stretch (cis C=C-H) ~3005 cm⁻¹, C=O stretch ~1745 cm⁻¹, C=C stretch ~1655 cm⁻¹, cis C-H bend (out-of-plane) ~720 cm⁻¹. | |
| 1,2-Dioleoyl-3-palmitoylglycerol | Mass Spectrometry (ESI-MS) | [M+Na]⁺ at m/z 881.75686, with major fragments at m/z 599.5017 and 625.5173. [M+NH₄]⁺ at m/z 876.80147, with major fragments at m/z 577.5192 and 603.5349.[2] |
| 1,3-Distearoyl-2-linoleoylglycerol (SLS) | Mass Spectrometry (ESI-MS) | [M+Na]⁺ at m/z 909.7878.[3] |
| 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP) | Mass Spectrometry (ESI-MS) | [M+Na]⁺ at m/z 853.7250.[3] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible spectroscopic analysis. Below are generalized methodologies for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A method for quantitative ¹³C NMR of triglycerides can be performed using a relaxation agent like chromium (III) acetylacetonate (Cr(acac)₃). This allows for the identification of characteristic signals for individual fatty acids at different positions on the glycerol backbone. For sample preparation, approximately 5.0 mg of a pure standard compound or 10.0 mg of a sample can be weighed in a microcentrifuge tube. Deuterated chloroform (CDCl₃) containing a reference standard is then added. A small amount of deuterated water (D₂O) can be added to exchange hydroxyl protons.
Mass Spectrometry (MS)
For lipid analysis, tandem mass spectrometry coupled with ultra-high-pressure liquid chromatography (UHPLC) is a common approach. Lipid extraction is the first step, often following methods like Folch or Bligh and Dyer. It is crucial to use glass tubes and vials to avoid contamination from plasticizers. A variety of mass spectrometers can be used, with Orbitraps and Q-TOFs being popular for lipid analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra of lipids can be recorded using an FTIR spectrometer. For liquid samples, a thin film can be applied to an appropriate substrate. Spectra are typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Background spectra are essential for accurate measurements.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the logical workflow for a spectroscopic comparison of this compound and its analogs.
Caption: Workflow for the spectroscopic comparison of this compound and its analogs.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dielaidin: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is a cornerstone of a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1,3-Dielaidin, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the handling of similar triglycerides and general laboratory chemicals, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Unless explicitly confirmed by a qualified safety officer to be non-hazardous, all chemical waste should be treated as hazardous.[1][2]
-
Waste Characterization: Treat this compound as a hazardous waste. Do not dispose of it down the drain or in regular trash.[1][3]
-
Container Selection:
-
Use a container that is in good condition, free of leaks or cracks, and compatible with this compound.[4]
-
Whenever possible, use the original container. If reusing a container, ensure it is triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.
-
-
Labeling:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and the approximate quantity or concentration on the label. Do not use abbreviations or chemical formulas.
-
Indicate any known hazards.
-
-
Accumulation and Storage:
-
Keep the waste container securely sealed at all times, except when adding waste. A funnel should not be left in the container.
-
Store the sealed and labeled container in a designated and controlled satellite accumulation area (SAA) within the laboratory.
-
Ensure the SAA is away from ignition sources and incompatible materials are segregated. The use of secondary containment is a crucial safety measure.
-
-
Disposal Request:
-
Once the container is nearly full (approximately 90%), or as per your institution's guidelines, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.
-
Complete any required chemical waste pickup forms accurately.
-
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as Hazardous Waste | Precautionary measure due to lack of specific safety data. |
| PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | To protect personnel from potential exposure. |
| Container | Original or triple-rinsed, compatible, sealed container. | To prevent leaks, spills, and reactions. |
| Labeling | "Hazardous Waste," full chemical name, and quantity. | To ensure proper identification and handling. |
| Storage | Designated Satellite Accumulation Area with secondary containment. | To ensure safety, security, and segregation from incompatible materials. |
| Final Disposal | Licensed Hazardous Waste Disposal Facility | To comply with regulations and ensure environmental protection. |
Disposal Workflow
References
Personal protective equipment for handling 1,3-Dielaidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,3-Dielaidin. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on standard laboratory safety practices for compounds with unknown hazard potential is strongly advised. Information from similar compounds, such as 1,3-Diolein and Dilinoelaidin, suggests a low hazard level; however, conflicting data necessitates caution.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Nitrile gloves. | Provides a barrier against direct skin contact. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be used if creating aerosols or handling a powder form. | To minimize inhalation of any airborne particles. |
Operational Plan: Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.
- Assemble all necessary equipment and reagents before commencing work.
- Don the appropriate personal protective equipment as outlined in the table above.
2. Handling the Compound:
- If this compound is in a solid or powdered form, handle it in a manner that minimizes dust generation.
- When preparing solutions, add the solvent to the compound slowly to avoid splashing.
- Keep the container tightly sealed when not in use to prevent contamination.
3. Post-Handling:
- Clean the work area thoroughly with an appropriate cleaning agent.
- Properly dispose of all contaminated materials, including gloves and any disposable labware.
- Wash hands thoroughly with soap and water after completing the procedure.
Disposal Plan
While some related compounds are not classified as hazardous waste, the lack of specific data for this compound warrants treating it as potentially hazardous waste.
-
Waste Collection:
-
Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is known.
-
-
Disposal:
-
Dispose of the waste through your institution's hazardous waste disposal program.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Experimental Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
